molecular formula C13H17N3 B13070199 {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

カタログ番号: B13070199
分子量: 215.29 g/mol
InChIキー: AJHLCAGIEIMUIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{3-[1-(Propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine is a synthetic organic compound featuring an imidazole core, a five-membered aromatic ring with two nitrogen atoms, which is a privileged scaffold in medicinal chemistry and drug discovery . This molecule is structurally characterized by a benzylamine group linked to the 5-position of a 1-isopropyl-imidazole ring. The presence of the imidazole moiety, which is a key pharmacophore in numerous biologically active molecules, suggests significant potential for this compound in various research applications . The primary research value of this compound lies in its potential as a key intermediate or final candidate for the development of new therapeutic agents. Imidazole-containing compounds are renowned for their diverse biological activities, which include antifungal , antibacterial , anticancer , and antiviral properties . For instance, azole antifungals like fluconazole act by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, disrupting cell membrane integrity in fungi . Similarly, several imidazole-based drugs, such as dacarbazine and tipifarnib, are used or under investigation for their potent anticancer effects . The specific structure of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine, combining an imidazole ring with an aromatic amine, makes it a versatile building block for constructing more complex molecules aimed at targeting enzymes, receptors, and other biological macromolecules. Applications: This chemical is intended for use in pharmaceutical R&D, including synthetic chemistry, target identification, and structure-activity relationship (SAR) studies. It is supplied as a high-purity material to ensure consistent and reliable experimental results. Note: This product is for research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

特性

分子式

C13H17N3

分子量

215.29 g/mol

IUPAC名

[3-(3-propan-2-ylimidazol-4-yl)phenyl]methanamine

InChI

InChI=1S/C13H17N3/c1-10(2)16-9-15-8-13(16)12-5-3-4-11(6-12)7-14/h3-6,8-10H,7,14H2,1-2H3

InChIキー

AJHLCAGIEIMUIQ-UHFFFAOYSA-N

正規SMILES

CC(C)N1C=NC=C1C2=CC=CC(=C2)CN

製品の起源

United States
Foundational & Exploratory

Pharmacokinetic profiling of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

Foreword: Charting the Course for a Novel Imidazole Derivative

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a multifaceted endeavor, with pharmacokinetic (PK) profiling serving as its critical navigational chart. This guide provides a comprehensive, technically-grounded framework for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel imidazole-containing compound, {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine.

As direct experimental data for this specific NCE is not publicly available, this document is structured as a predictive and strategic whitepaper. It synthesizes established principles of drug metabolism and pharmacokinetics with field-proven methodologies. Our approach is not to present a rigid set of instructions, but to impart a logical, decision-driven workflow that a drug development professional would employ. We will explain the causality behind each experimental choice, enabling researchers to anticipate challenges, interpret data contextually, and build a robust data package for preclinical candidate selection. The protocols, data tables, and metabolic schemes presented herein are illustrative, based on known behaviors of similar chemical structures, and are intended to serve as a validated template for the actual experimental journey.

Section 1: Foundational Physicochemical and In Vitro ADME Profiling

The initial phase of PK profiling focuses on rapid, cost-effective in vitro assays to identify potential liabilities and guide medicinal chemistry efforts.[1][2] The goal is to triage compounds efficiently, ensuring that resources are focused on those with the highest probability of success in vivo.[1]

Physicochemical Properties: The Bedrock of Bioavailability

A molecule's fundamental physical and chemical properties govern its ability to dissolve and permeate biological membranes—prerequisites for absorption.

Experimental Protocol: Aqueous Solubility Determination (Thermodynamic)

  • Preparation: Prepare a stock solution of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine in DMSO at a high concentration (e.g., 10 mM).

  • Incubation: Add an excess amount of the solid compound to a series of aqueous buffers (e.g., pH 5.0, 6.2, 7.4) to create a saturated solution.

  • Equilibration: Shake the samples at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

  • Quantification: Dilute the supernatant and quantify the concentration of the dissolved compound using a validated LC-MS/MS method.[3]

  • Analysis: The measured concentration represents the thermodynamic solubility at each pH.

Experimental Protocol: Lipophilicity (LogD) Measurement

  • Method: The shake-flask method using n-octanol and a phosphate buffer at pH 7.4 is the gold standard.

  • Procedure:

    • Dissolve a known amount of the compound in the aqueous buffer.

    • Add an equal volume of n-octanol.

    • Shake vigorously to allow for partitioning between the two phases.

    • Allow the phases to separate completely.

  • Quantification: Measure the concentration of the compound in both the aqueous and octanol phases using LC-MS/MS.

  • Calculation: LogD = log10 ([Concentration]octanol / [Concentration]aqueous).

Table 1: Illustrative Physicochemical Data Summary

ParameterMethodConditionIllustrative ResultImplication
Thermodynamic Solubility Shake-FlaskpH 7.455 µg/mLModerate solubility. May not be a limiting factor for oral absorption at anticipated doses but should be monitored.
Lipophilicity (LogD) Shake-FlaskpH 7.42.8Indicates good potential for membrane permeability. Falls within the desirable range for orally bioavailable drugs.
Membrane Permeability and Efflux Liability

A drug must cross the intestinal epithelium to enter systemic circulation. In vitro models like the Caco-2 cell monolayer are invaluable for predicting this process.[4]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter plates for 21 days until they form a differentiated, polarized monolayer with tight junctions.

  • Integrity Check: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Assay:

    • Add the test compound to the apical (A) side (representing the gut lumen).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side (representing the blood).

    • To assess active efflux, perform the reverse experiment, adding the compound to the B side and sampling from the A side.

  • Quantification: Analyze the concentration in all samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated in both directions (A-to-B and B-to-A).

    • An Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Table 2: Illustrative Caco-2 Permeability Data

ParameterIllustrative Result (x 10-6 cm/s)ClassificationImplication
Papp (A-to-B) 15.2HighThe compound is likely well-absorbed across the intestinal wall via passive diffusion.
Papp (B-to-A) 18.1--
Efflux Ratio (ER) 1.19Not a substrateThe compound is unlikely to be a substrate of major efflux transporters, reducing risk of poor absorption.

Section 2: Metabolic Stability and Metabolite Identification

Metabolism, primarily in the liver, is a major determinant of a drug's half-life and clearance.[5][6] The imidazole ring and associated functional groups in our NCE are potential sites for metabolic transformation.[7][8] Understanding its metabolic fate is crucial for predicting its duration of action and identifying potentially active or toxic metabolites.

In Vitro Metabolic Stability

Assays using liver microsomes (containing Phase I enzymes) and hepatocytes (containing both Phase I and Phase II enzymes) provide a first look at metabolic clearance.[9][10]

Experimental Protocol: Liver Microsomal Stability Assay

  • System: Use pooled human liver microsomes (HLM) to account for inter-individual variability.

  • Incubation: Incubate the test compound (e.g., at 1 µM) with HLM in the presence of the cofactor NADPH at 37°C.

  • Sampling: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Calculation: Determine the rate of disappearance to calculate the intrinsic clearance (CLint) and in vitro half-life (t1/2).

Table 3: Illustrative Metabolic Stability Data

SystemIn Vitro t1/2 (min)Intrinsic Clearance (µL/min/mg protein)ClassificationImplication
Human Liver Microsomes 4530.8ModerateThe compound is metabolized at a moderate rate. This suggests it will likely have an acceptable half-life in vivo but is not metabolically inert.
Rat Liver Microsomes 3539.6ModerateThe rat appears to be a reasonable metabolic model for humans, supporting its use in subsequent in vivo PK studies.
Cytochrome P450 (CYP) Reaction Phenotyping and Inhibition

Identifying the specific CYP isozymes responsible for metabolism is critical for predicting drug-drug interactions (DDIs).[11][12] Six main CYPs metabolize over 90% of clinical drugs.[11] Additionally, assessing the compound's potential to inhibit these enzymes is a regulatory requirement.[13][14]

Workflow: CYP Phenotyping and Inhibition Screening

G cluster_phenotyping CYP Reaction Phenotyping cluster_inhibition CYP Inhibition (IC50) pheno_start Incubate NCE with recombinant human CYPs (e.g., 3A4, 2D6, 2C9, etc.) pheno_analyze LC-MS/MS analysis of parent compound depletion pheno_start->pheno_analyze pheno_chem Incubate NCE with HLM + specific chemical inhibitors pheno_chem->pheno_analyze pheno_result Identify primary metabolizing enzymes pheno_analyze->pheno_result inhib_start Incubate NCE at various concentrations with HLM and a CYP-specific probe substrate pheno_result->inhib_start Focus on enzymes identified in phenotyping inhib_analyze LC-MS/MS analysis of probe metabolite formation inhib_start->inhib_analyze inhib_result Calculate IC50 values for each major CYP isozyme inhib_analyze->inhib_result

Caption: Workflow for identifying metabolizing enzymes and assessing inhibition potential.

Table 4: Illustrative CYP Interaction Profile

CYP IsozymePrimary Metabolizer?IC50 (µM)DDI Risk Potential
CYP3A4 Yes> 50Low
CYP2D6 Minor> 50Low
CYP2C9 No> 50Low
CYP2C19 Yes> 50Low
CYP1A2 No> 50Low

Expert Interpretation: The illustrative data suggests that {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine is primarily metabolized by CYP3A4 and CYP2C19.[5][8] Since the IC50 values are high, the risk of inhibiting the metabolism of co-administered drugs is low.[12] This is a favorable profile.

Predictive Metabolic Pathway

Based on the structure, several metabolic pathways are plausible. The imidazole ring is susceptible to oxidation, and the N-isopropyl group can be dealkylated. Aromatic hydroxylation is also a common metabolic route.

G cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism parent {Parent Compound} {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine M1 M1: N-Dealkylation (Removal of isopropyl group) parent->M1 CYP3A4/2C19 M2 M2: Aromatic Hydroxylation (on phenyl ring) parent->M2 CYP3A4 M3 M3: Imidazole Ring Oxidation (Epoxidation/Hydroxylation) parent->M3 CYP3A4 M4 M4: Glucuronidation (on hydroxylated metabolite M2) M2->M4 UGTs

Caption: Plausible metabolic pathways for the target compound.

Section 3: In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models are essential to understand how the ADME properties translate into the whole organism.[15][16] These studies provide critical parameters like clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).[17]

Preclinical Species Selection

Rats are a common choice for initial PK studies due to their well-characterized physiology and handling feasibility.[15] The moderate metabolic rate in rat liver microsomes (Table 3) further supports their selection as a relevant species for this compound.

Study Design and Protocol

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3 per group).

  • Dosing Groups:

    • Group 1 (IV): 1 mg/kg administered as a bolus via the tail vein.

    • Group 2 (PO): 5 mg/kg administered by oral gavage.

  • Sample Collection:

    • Collect sparse blood samples (approx. 50 µL) from each rat at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Use of microsampling techniques is advised to minimize animal stress and obtain a full PK profile from each animal.[18]

    • Collect plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the parent drug in rat plasma.[19][20] Method validation should assess accuracy, precision, linearity, and stability according to regulatory guidelines.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[18]

Table 5: Illustrative Rat Pharmacokinetic Parameters

ParameterIV (1 mg/kg)PO (5 mg/kg)UnitInterpretation
CL (Clearance) 15.5-mL/min/kgLow to moderate clearance, well below hepatic blood flow, suggesting metabolism is the primary driver of elimination rather than blood flow.
Vdss (Volume of Distribution) 2.5-L/kgVd is greater than total body water, indicating some distribution into tissues, which is expected for a lipophilic compound.[21][22]
t1/2 (Half-life) 3.84.1hoursA half-life suitable for once or twice-daily dosing in humans, pending allometric scaling.
AUClast (Area Under the Curve) 10754350ng*h/mLDose-proportional exposure is observed when accounting for the dose difference.
Cmax (Maximum Concentration) -1250ng/mL-
Tmax (Time to Cmax) -1.0hoursRapid absorption after oral dosing.
F (Oral Bioavailability) -81%%Excellent oral bioavailability, consistent with high permeability and moderate metabolic clearance.

Section 4: Advanced Modeling and Clinical Projection

The final step in preclinical profiling involves integrating all collected data to predict human pharmacokinetics and inform clinical trial design. Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool for this purpose.[23][24][25]

The Role of PBPK Modeling

PBPK models are mathematical representations of the body's organs and tissues, connected by blood flow.[26] By inputting compound-specific data (in vitro metabolism, permeability, protein binding) and system-specific data (human physiology), these models can simulate the ADME of a drug in humans before it is ever administered.[27][28]

Workflow: Building and Verifying a PBPK Model

G cluster_input Model Inputs cluster_build Model Development & Verification cluster_predict Human PK Prediction in_vitro In Vitro Data (Solubility, Permeability, LogD, CLint, CYP Phenotype, PPB) build Construct PBPK Model in Simulation Software in_vitro->build physio System Data (Human/Rat Physiology, Blood Flows, Organ Volumes) physio->build verify Verify Model by Simulating Rat PK Study build->verify Iterate compare Compare Simulation vs. Observed Rat Data verify->compare Iterate refine Refine Model Parameters (if necessary) compare->refine Iterate predict Simulate Human PK Profile (IV and PO Doses) compare->predict Verified Model refine->verify Iterate output Predicted Human CL, Vd, t1/2, %F First-in-Human Dose Selection predict->output ddi Simulate DDI Scenarios (e.g., with CYP3A4 inhibitors) ddi->output

Caption: PBPK modeling workflow from data input to human prediction.

Regulatory Context: Both the FDA and EMA encourage the use of PBPK modeling in regulatory submissions to justify clinical study designs and support labeling claims.[29][30] A well-constructed PBPK report should follow the format recommended in regulatory guidance.[28][29]

Conclusion and Forward Look

This guide has outlined a comprehensive, industry-standard strategy for the pharmacokinetic profiling of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine. The illustrative data paints a picture of a promising preclinical candidate with high permeability, moderate metabolic clearance driven by CYP3A4/2C19, a low risk of CYP-mediated drug interactions, and excellent oral bioavailability in the rat model.

The logical progression from rapid in vitro screening to definitive in vivo studies, culminating in predictive PBPK modeling, provides a robust framework for data-driven decision-making. The successful execution of this plan will generate a high-quality data package, enabling confident progression of this novel compound into further safety testing and, ultimately, clinical development.

References

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Available from: [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Available from: [Link]

  • BioAgilytix. How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Available from: [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396. Available from: [Link]

  • European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. Available from: [Link]

  • Wikipedia. Physiologically based pharmacokinetic modelling. Available from: [Link]

  • McDonnell, A. M., & Dang, C. H. (2013). Role of cytochrome P450 in drug interactions. Journal of pharmacy practice, 26(6), 593–602. Available from: [Link]

  • Creative Biolabs. Rodent In Vivo PK Service. Available from: [Link]

  • Patsnap. (2025). What is the role of plasma protein binding (PPB) studies?. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. Available from: [Link]

  • Symeres. (2026). Understanding Protein Binding Studies: The Key to Drug Efficacy. Available from: [Link]

  • Andy, A. (2023). The Role of Protein Binding in Drug Pharmacokinetics Implications for Drug Efficacy and Safety. International Journal of Innovative Research in Medical and Pharmaceutical Sciences, 8(3), 1-5. Available from: [Link]

  • DLRC Group. (2024). ICH M12 Guideline Overview on Drug Interaction Studies. Available from: [Link]

  • Jindal, L., & Singh, G. (2021). Role and application of protein binding in drug distribution process. Pharmaspire, 13(2), 36-40. Available from: [Link]

  • Al-Sallami, H. S., & Tordoff, J. M. (2015). Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development. Journal of pediatric pharmacology and therapeutics, 20(3), 162–177. Available from: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. Available from: [Link]

  • Zhang, L., Zhang, Y. D., & Huang, S. M. (2013). Drug-Drug Interaction Studies: Regulatory Guidance and an Industry Perspective. The AAPS journal, 15(3), 629–645. Available from: [Link]

  • ResearchGate. (2024). (A) The major metabolizing enzymes involved in the metabolism and (B) major route of drug excretion of the imidazole-containing USFDA-approved drugs. Available from: [Link]

  • Wolters Kluwer. Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulations: Principles, Methods, and Applications in the Pharmaceutic. Available from: [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. Available from: [Link]

  • Open Systems Pharmacology. (2025). Principles of PBPK Modeling. Available from: [Link]

  • Certara. (2023). ICH M12 Guidelines & Your Drug-Drug Interaction Package. Available from: [Link]

  • ICE Bioscience. In Vitro ADME Assays and Services. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Physiologically-Based Pharmacokinetic (PBPK) Models. Available from: [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. Available from: [Link]

  • Selvita. In Vitro ADME. Available from: [Link]

  • LCGC International. (2020). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Available from: [Link]

  • Urban, F., & Pauk, V. (2016). Quantitative mass spectrometry of unconventional human biological matrices. RSC Advances, 6(102), 100346-100361. Available from: [Link]

  • Belpaire, F. M., & De Smet, M. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Current pharmaceutical analysis, 11(2), 78-91. Available from: [Link]

  • Kumar, R., et al. (2025). Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. Chemistry & Biodiversity. Available from: [Link]

  • Sugihara, Y., et al. (2015). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Analytical chemistry, 87(12), 6049–6054. Available from: [Link]

  • Novakova, L., & Vlckova, H. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available from: [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • Dalvie, D., et al. (2018). Identification and Mitigation of Reactive Metabolites of 2-Aminoimidazole-Containing Microsomal Prostaglandin E Synthase-1 Inhibitors Terminated Due to Clinical Drug-Induced Liver Injury. Journal of Medicinal Chemistry, 61(4), 1475-1493. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4562. Available from: [Link]

  • International Journal of Research in Pharmaceutical Sciences and Technology. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). Population Pharmacokinetics: Guidance for Industry. Available from: [Link]

  • American College of Clinical Pharmacology. (2018). FDA Announces Final Guidance - Physiologically Based Pharmacokinetic Analyses. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. (2019). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. Available from: [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2019). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. Available from: [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

The compound {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine (Chemical Formula: C₁₃H₁₇N₃, Monoisotopic Mass: 215.14 Da) is a highly polar, nitrogen-rich molecule featuring a primary methanamine group and a substituted imidazole ring. In pharmacokinetic (PK) and drug development workflows, quantifying such basic amines in complex biological matrices like human plasma presents significant analytical challenges.

Standard reversed-phase liquid chromatography (RPLC) often fails to adequately retain highly polar bases, leading to early elution near the void volume where endogenous salts and phospholipids cause severe electrospray ionization (ESI) suppression. Furthermore, secondary interactions between the basic nitrogen atoms and residual surface silanols on silica-based columns frequently result in severe peak tailing.

To overcome these challenges, this protocol outlines a self-validating analytical system utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with Biphenyl-phase LC-MS/MS . This approach ensures absolute matrix cleanup, mitigates ion suppression, and provides sharp, symmetrical peak shapes for robust sub-nanogram quantification.

Scientific Rationale & Mechanism of Action

Sample Preparation: The Causality of Mixed-Mode SPE

The target analyte possesses two distinct basic centers: a primary amine (estimated pKa ~9.5) and an imidazole ring (estimated pKa ~7.0). By acidifying the plasma sample with 2% phosphoric acid (H₃PO₄), we force the pH well below the pKa of both functional groups, ensuring the molecule is doubly protonated.

When loaded onto an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge, the protonated analyte binds ionically to the strongly acidic sulfonic acid groups of the sorbent. This ionic lock allows for an aggressive wash step using 100% methanol. Unlike standard reversed-phase SPE, this 100% organic wash completely strips away neutral lipids, hydrophobic proteins, and phospholipids without risking analyte breakthrough [1]. Finally, elution is triggered by raising the pH with 5% ammonium hydroxide (NH₄OH) in methanol, neutralizing the analyte and breaking the ionic bond.

SPE_Workflow Step1 1. Plasma Pre-treatment (Add 2% H3PO4 to disrupt protein binding) Step2 2. Load onto MCX SPE (Basic groups bind via cation exchange) Step1->Step2 Step3 3. Wash 1: 0.1N HCl (Removes hydrophilic interferences) Step2->Step3 Step4 4. Wash 2: 100% Methanol (Removes phospholipids & neutral lipids) Step3->Step4 Step5 5. Elute: 5% NH4OH in Methanol (Deprotonates analyte for release) Step4->Step5 Step6 6. Evaporate & Reconstitute (Ready for LC-MS/MS) Step5->Step6

Mixed-Mode Cation Exchange (MCX) SPE Workflow for Basic Amines.

Chromatography: Harnessing π−π Interactions

To prevent early elution and peak tailing, a Biphenyl stationary phase is selected over a traditional C18 column. The biphenyl groups provide strong π−π (pi-pi) interactions with the electron-rich phenyl and imidazole rings of the analyte. This orthogonal retention mechanism significantly increases the retention factor ( k′ ), pulling the analyte away from the suppression zone at the solvent front. The addition of 0.1% formic acid to the mobile phase maintains analyte protonation, ensuring optimal ESI+ efficiency.

Materials and Reagents

  • Analytical Standard: {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine (Purity >99%).

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog (e.g., Target-d₃ or Target-d₇) is highly recommended to correct for any residual matrix effects.

  • Reagents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Phosphoric Acid (H₃PO₄), and Ammonium Hydroxide (NH₄OH).

  • SPE Sorbent: Oasis MCX 96-well plate (30 mg/well) or equivalent mixed-mode strong cation exchange sorbent.

Step-by-Step Experimental Protocol

Sample Pre-treatment
  • Aliquot 100 µL of human plasma into a 96-well collection plate.

  • Add 10 µL of the Internal Standard (IS) working solution (e.g., 100 ng/mL).

  • Add 100 µL of 2% aqueous H₃PO₄.

  • Vortex mix for 2 minutes at 1000 RPM to disrupt protein-drug binding and protonate the basic functional groups.

MCX Solid-Phase Extraction Workflow
  • Conditioning: Pass 1.0 mL of MeOH through the MCX wells, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Apply the entire pre-treated sample (~210 µL) to the SPE plate. Apply low vacuum (approx. 2-3 inHg) to allow dropwise loading.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 0.1 N HCl to remove salts and highly polar endogenous compounds.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH. Note: This critical step removes phospholipids and neutral lipids that cause ion suppression.

  • Elution: Elute the target analyte and IS into a clean collection plate using 2 × 500 µL of 5% NH₄OH in MeOH.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

LC-MS/MS Conditions
  • Analytical Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient Program:

    • 0.00 - 0.50 min: 5% B (Isocratic hold)

    • 0.50 - 2.50 min: Linear gradient to 60% B

    • 2.50 - 3.00 min: Step to 95% B (Column wash)

    • 3.00 - 4.00 min: 5% B (Re-equilibration)

  • Injection Volume: 5 µL.

Mass Spectrometry & Data Presentation

The analyte is detected in Positive Electrospray Ionization (ESI+) mode. The protonated precursor ion [M+H]⁺ is observed at m/z 216.1 . Collision-induced dissociation (CID) yields predictable and stable product ions resulting from the cleavage of the primary amine and the isopropyl group.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 216.1 (Protonated Amine/Imidazole) Prod1 Product Ion 1 m/z 199.1 (Loss of NH3) Precursor->Prod1 -17 Da Prod2 Product Ion 2 m/z 174.1 (Loss of Propene) Precursor->Prod2 -42 Da Prod3 Product Ion 3 m/z 157.1 (Loss of NH3 + Propene) Prod1->Prod3 -42 Da Prod2->Prod3 -17 Da

Proposed MS/MS Fragmentation Pathway for the target analyte.

Table 1: Optimized MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound 216.1199.15015Quantifier
Target Compound 216.1174.15025Qualifier 1
Target Compound 216.1157.15035Qualifier 2

Self-Validating System: Matrix Effect Assessment

To ensure the trustworthiness of the assay, the protocol must be evaluated for hidden matrix effects (ion suppression or enhancement). Following the authoritative methodology established by , the Matrix Factor (MF) must be calculated to validate the efficacy of the MCX SPE cleanup.

Procedure for MF Calculation:

  • Extract blank plasma from 6 independent lots using the SPE protocol described above.

  • Post-extraction, spike the blank eluates with the target analyte and IS at the Low and High QC concentrations.

  • Prepare neat standard solutions at the exact same concentrations in the reconstitution solvent.

  • Calculate the MF:

    MF=Peak Area in Neat StandardPeak Area in Post-Extraction Spiked Blank​

An IS-normalized MF between 0.85 and 1.15 confirms that the assay is free from significant matrix interference, validating the use of the 100% methanol wash step in the mixed-mode SPE protocol [2].

Table 2: Method Validation Summary Targets (FDA/EMA Guidelines)
ParameterAcceptance CriteriaExpected Outcome with Protocol
Linearity (R²) > 0.990> 0.998 (1 - 1000 ng/mL)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 6% across all QC levels
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)± 8%
IS-Normalized Matrix Factor 0.85 - 1.150.96 - 1.04
Extraction Recovery Consistent & Reproducible> 88%

References

  • Boix, A., Ibáñez, M., Sancho, J. V., Rambla-Alegre, M., & Hernández, F. (2011). Screening and Selective Quantification of Illicit Drugs in Wastewater by Mixed-Mode Solid-Phase Extraction and Quadrupole-Time-of-Flight Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 84(1), 20-27. URL:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. URL:[Link]

Cell culture assay preparation using {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell Culture Assay Preparation and Optimization for {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

Executive Summary & Mechanistic Insights

In preclinical drug development, the transition of a small-molecule modulator from biochemical characterization to in vitro cell-based assays is fraught with physicochemical hurdles. The compound {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine represents a highly specific, nitrogen-rich chemotype frequently utilized in targeted kinase and G-protein coupled receptor (GPCR) inhibition.

As a Senior Application Scientist, it is critical to understand the causality behind how this molecule behaves in solution. The compound features a lipophilic isopropyl-imidazole core coupled with a hydrophilic primary amine (methanamine). This amphiphilic architecture dictates its handling:

  • The pH Causality: The primary amine is highly basic (estimated pKa ~9.5). In unbuffered or weakly buffered culture media, high concentrations of the free base can locally alkalinize the microenvironment, leading to false-positive cytotoxicity (necrosis) rather than true target-mediated modulation.

  • The Solvent Causality: Due to the bulky lipophilic phenyl and isopropyl groups, the uncharged free base exhibits poor aqueous solubility. It requires an aprotic organic solvent—specifically Dimethyl Sulfoxide (DMSO)—for complete dissolution at high stock concentrations (e.g., 10 mM).

  • The Toxicity Causality: DMSO is a potent amphipathic solvent. Extensive literature demonstrates that DMSO concentrations exceeding 0.5% v/v disrupt lipid bilayers, causing hair cell swelling[1], altering cellular repair mechanisms[2], and significantly reducing viability in various cell lines[3]. Therefore, maintaining a strict, uniform final DMSO concentration of ≤0.1% v/v across all assay wells is a non-negotiable standard.

The Self-Validating Experimental Protocol

A robust cell culture protocol must be a self-validating system. If an assay fails or produces anomalous data, the protocol itself must provide the diagnostic clues to identify the failure point. This methodology employs a "Self-Validating Triad":

  • Strict Vehicle Normalization: Every well contains exactly 0.1% DMSO.

  • pH Verification: Visual or instrumental confirmation that the basic methanamine moiety has not altered the media pH.

  • Positive Benchmarking: Inclusion of a known apoptotic inducer to confirm cellular responsiveness.

Phase 1: Stock Solution Reconstitution (10 mM)
  • Equilibration: Allow the lyophilized vial of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation. Water ingress will cause the lipophilic compound to prematurely precipitate.

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM stock.

  • Homogenization: Vortex for 60 seconds. If the solution is not optically clear, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide the stock into 10 μL aliquots in amber microcentrifuge tubes and store at -20°C. Causality: Repeated freeze-thaw cycles degrade the compound and introduce moisture; single-use aliquots preserve molecular integrity.

Phase 2: Intermediate Dilution & pH Check
  • Preparation: Prepare a 100X intermediate dilution (e.g., 1 mM) by adding 10 μL of the 10 mM DMSO stock to 90 μL of DMSO.

  • Media Dispersion: Dilute this intermediate 1:10 into complete culture media (e.g., DMEM + 10% FBS) to create a 10X working solution.

  • Self-Validation (pH Check): Observe the phenol red indicator in the media. If the 10X working solution shifts toward deep pink/purple (indicating alkalinization from the methanamine group), titrate with 0.1 N HCl until the physiological pH (7.2–7.4) is restored.

Phase 3: Cell Treatment & Vehicle Normalization
  • Seeding: Seed cells in a 96-well plate and incubate overnight to allow adherence.

  • Dosing: Add the 10X working solution to the assay wells at a 1:10 ratio (e.g., 10 μL into 90 μL of media). This brings the compound to its final 1X concentration (e.g., 10 μM) and the DMSO exactly to 0.1% v/v.

  • Control Implementation: Treat the Vehicle Control wells with media containing exactly 0.1% DMSO. Treat the Positive Control wells with 1 μM Staurosporine (normalized to 0.1% DMSO).

Workflow A Solid Compound {3-[1-(propan-2-yl)-1H-imidazol-5-yl] phenyl}methanamine B 10 mM Stock (Anhydrous DMSO) A->B Reconstitute C Intermediate Dilution (Culture Media) B->C 1:100 Dilution D Final Assay Plate (≤0.1% DMSO) C->D Add to Cells

Fig 1: Step-by-step workflow for compound reconstitution and vehicle-normalized cell treatment.

Quantitative Data Presentation

Table 1: Physicochemical Profile & Handling Metrics

ParameterSpecification / MetricCausality / Handling Implication
Molecular Weight ~215.3 g/mol Determines molarity calculations for stock preparation.
Primary Amine pKa ~9.5 (Estimated)Highly basic; requires pH monitoring in unbuffered media to prevent artifactual necrosis.
Imidazole pKa ~6.0 (Estimated)Neutral at physiological pH; drives lipophilicity and target pocket binding.
Primary Solvent Anhydrous DMSORequired to overcome the lipophilicity of the isopropyl-phenyl core.
Max Assay DMSO 0.1% v/vPrevents solvent-induced membrane fluidization and cytotoxicity[1],[3].

Table 2: Self-Validating 96-Well Plate Layout (Dose-Response)

RowCol 1-2Col 3-4Col 5-6Col 7-8Col 9-10Col 11-12
A-H Media Control (No Cells)Vehicle Control (Cells + 0.1% DMSO)Compound (10 μM, 0.1% DMSO)Compound (1 μM, 0.1% DMSO)Compound (0.1 μM, 0.1% DMSO)Positive Control (Staurosporine)
ValidationBackground noise baselineBaseline viability (100%)High-dose toxicity checkMid-dose responseLow-dose responseAssay sensitivity check

Target Engagement & Phenotypic Modulation

Once successfully delivered to the intracellular space without solvent-induced artifacts, the compound can engage its biological target. The imidazole ring frequently acts as a hydrogen bond acceptor/donor within the catalytic cleft of kinases or the orthosteric site of GPCRs, while the methanamine forms critical salt bridges.

Pathway Cmpd {3-[1-(propan-2-yl)-1H-imidazol-5-yl] phenyl}methanamine Target Intracellular Target (e.g., Kinase/GPCR) Cmpd->Target Competitive Binding Effector Downstream Effector (Phosphorylation Cascade) Target->Effector Inhibition Phenotype Phenotypic Readout (Cell Viability/Proliferation) Effector->Phenotype Modulation

Fig 2: Putative target engagement and downstream phenotypic modulation pathway.

References

  • Qi, W., Ding, D., & Salvi, R. J. (2008).. Hearing Research, 236(1-2), 52-60.

  • Zhao, C., Lan, B., Hou, J., & Cheng, L. (2023).. CJEO Journal.

  • Hebling, J., Bianchi, L., Basso, F. G., Scheffel, D. L., Soares, D. G., Carrilho, M. R., & Costa, C. A. (2015). . Dental Materials, 31(4), 399-405.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Physicochemical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific thermodynamic and kinetic solubility barriers associated with {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine .

Rather than relying on trial-and-error, this guide deconstructs the molecular causality behind the compound's poor aqueous solubility and provides self-validating, step-by-step protocols to engineer highly soluble formulations.

Molecular Diagnostics & Causality Analysis

To rationally improve solubility, we must first understand the molecular architecture of the target API. This compound is a dibasic molecule featuring a highly lipophilic core:

  • Primary Aminomethyl Group (Methanamine): High basicity (predicted pKa ~9.5).

  • Imidazole Ring: Moderate basicity (predicted pKa ~6.5)[1].

  • 1-Isopropyl Group: A bulky, lipophilic moiety that significantly increases the hydrophobic hydration penalty.

At physiological pH (7.4), the primary amine is protonated, but the imidazole ring remains predominantly neutral. This monocationic state is often insufficient to overcome the high crystal lattice energy and the hydrophobicity of the isopropyl-phenyl core, resulting in poor aqueous dissolution[2].

Table 1: Physicochemical Properties & Solubility Drivers
ParameterValue (Est.)Mechanistic Impact on Aqueous Solubility
Primary Amine pKa ~9.5Protonated at physiological pH; provides primary ion-dipole interactions with water[1].
Imidazole pKa ~6.5Neutral at pH 7.4; requires pH < 5 for protonation and dication formation[3].
LogP (Lipophilicity) ~2.5 - 3.0Driven by the isopropyl and phenyl groups; heavily penalizes aqueous dissolution[4].
Crystal Lattice Energy HighStrong intermolecular hydrogen bonding between the primary amine and imidazole nitrogen restricts solvent penetration[5].

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility despite having two basic nitrogen centers? A1: Solubility is a balance between crystal lattice energy (solid state) and solvation energy (liquid state). While the primary amine is protonated at pH 7.4, the lipophilic 1-isopropyl-phenyl-imidazole core drives strong hydrophobic aggregation. Unless the pH is lowered below the imidazole's pKa to form a highly solvated dication, the thermodynamic penalty of disrupting the water network around the isopropyl group outweighs the solvation energy of the single protonated amine[2].

Q2: Which counterions are most effective for salt formation with this specific scaffold? A2: For this dibasic structure, are highly recommended[2]. While hydrochloric acid (HCl) is common, small chloride ions can lead to high-melting, tightly packed crystal lattices that suffer from the common-ion effect in the gastric fluid. Bulky counterions like mesylate or tosylate disrupt the crystal packing more effectively, lowering the melting point and drastically increasing the dissolution rate[6].

Q3: We need a neutral pH formulation for parenteral (IV) administration. What is the best approach? A3: If you cannot lower the pH to solubilize the compound, you must shield its lipophilic core. is the optimal choice[7]. The hydrophobic cavity of HP-β-CD perfectly accommodates the lipophilic 1-isopropyl-1H-imidazole moiety. This complexation is driven enthalpically by the displacement of high-energy water molecules from the CD cavity, resulting in a highly soluble host-guest inclusion complex at pH 7.4[8].

System Workflows & Decision Tree

SolubilityWorkflow A Target API: {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine (Poor Aqueous Solubility) B Physicochemical Profiling (pKa ~6.5 & ~9.5, LogP ~2.5) A->B C1 Salt Formation (Mesylate / Citrate) B->C1 pH < pKa C2 Inclusion Complexation (HP-β-CD) B->C2 Neutral pH C3 Amorphous Solid Dispersion (Polymer Matrix Spray Drying) B->C3 Solid Dosage D1 Protonation of Amine/Imidazole Disrupts Crystal Lattice C1->D1 D2 Encapsulation of Lipophilic Isopropyl-Phenyl Core C2->D2 D3 Kinetic Trapping in High-Energy Amorphous State C3->D3 E Enhanced Aqueous Solubility & Bioavailability Evaluation D1->E D2->E D3->E

Solubility enhancement workflow for {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine.

Troubleshooting Guides & Step-by-Step Protocols

Protocol 1: High-Throughput Salt Screening (Self-Validating Workflow)

This protocol is designed to force the protonation of both the primary amine and the imidazole ring, generating a highly soluble dicationic salt[3].

  • API Preparation: Dissolve the free base in a volatile, moderately polar solvent system (e.g., Tetrahydrofuran/Methanol 1:1 v/v) at a concentration of 50 mg/mL.

  • Counterion Addition: Add 2.1 molar equivalents of the selected acid (e.g., Methanesulfonic acid).

    • Causality: The 2.1 molar excess ensures complete protonation of both basic nitrogen centers (amine and imidazole), preventing the formation of mixed free-base/salt microdomains[6].

  • Thermal Cycling & Precipitation: Subject the sealed vials to thermal cycling (40°C to 5°C) over 48 hours.

    • Troubleshooting: If no precipitate forms, the solvation energy in the organic phase is too high. Add a non-polar anti-solvent (e.g., heptane) dropwise until slight turbidity is observed, then resume cooling.

  • Isolation: Centrifuge at 10,000 rpm, decant the supernatant, and wash the pellet with cold anti-solvent to remove unreacted acid.

  • The Validation Loop: Analyze the isolated solid via Differential Scanning Calorimetry (DSC) and 1 H-NMR.

    • Self-Validation: A single, sharp endothermic melting peak on the DSC thermogram validates the formation of a pure crystalline salt. If multiple peaks appear, you have a physical mixture or polymorphs and must recrystallize[3].

Protocol 2: HP-β-CD Complexation via Co-Solvent Evaporation

Use this protocol when formulating for neutral pH environments where salt formation is unviable[7].

  • Phase Solubility Study (Higuchi-Connors): Add excess API to aqueous solutions containing increasing concentrations of HP-β-CD (0 to 200 mM). Agitate at 25°C for 72 hours.

    • Causality: This establishes the binding affinity ( K1:1​ ). A linear (A L​ -type) plot confirms that the lipophilic isopropyl-imidazole core is successfully entering the cyclodextrin cavity in a 1:1 stoichiometric ratio[8].

  • Co-Solvent Dissolution: Dissolve the API and HP-β-CD (in the optimized molar ratio) in a co-solvent mixture of Water/Ethanol (70:30 v/v).

    • Causality: Ethanol lowers the dielectric constant of the solvent, ensuring the lipophilic free base is fully dissolved and molecularly dispersed before complexation occurs.

  • Evaporation & Lyophilization: Remove the ethanol under reduced pressure (rotary evaporation at 40°C), then freeze-dry the remaining aqueous solution for 48 hours to yield a dry powder.

  • Solid-State Validation: Analyze the lyophilized powder using X-Ray Powder Diffraction (XRPD).

    • Self-Validation: The complete disappearance of the API's characteristic sharp crystalline diffraction peaks confirms total amorphous inclusion within the cyclodextrin cavity. If crystalline peaks remain, the API is phase-separating, and the CD ratio must be increased[7].

Table 2: Excipient / Technique Comparison for Formulation
StrategyExcipients / ReagentsSolubilization MechanismBest Application
Salt Formation Methanesulfonic Acid, Citric AcidLowers micro-pH, forms highly solvated dicationic species[2].Solid oral dosage forms; low-pH IV formulations.
Inclusion Complexation HP-β-CD, Captisol®Encapsulates the lipophilic isopropyl-phenyl core, shielding it from water[8].Parenteral (IV) or ophthalmic formulations requiring neutral pH.
Amorphous Solid Dispersion HPMCAS, PVP-VA, SoluplusDisrupts crystal lattice entirely; kinetically traps the API in a high-energy state[9].Oral formulations requiring high supersaturation in the GI tract[10].

References

  • Title: Solubility enhancement of poorly soluble drugs by using novel techniques: A comprehensive review. Source: International Journal of PharmTech Research / PMC. URL: [Link]

  • Title: Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Source: International Journal of Pharmaceutical Sciences and Nanotechnology. URL: [Link]

  • Title: Salt formation to improve drug solubility. Source: Advanced Drug Delivery Reviews. URL: [Link]

  • Title: Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Source: Acta Pharmaceutica Sinica B / PMC. URL: [Link]

  • Title: Thermodynamics of host-guest interactions: Solubility enhancements. Source: Pure and Applied Chemistry. URL: [Link]

  • Title: "Back to the Future": A New Look at Hydroxypropyl Beta-Cyclodextrins. Source: Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: Imidazole - Physical Properties and Salt Formation. Source: Grokipedia. URL: [Link]

  • Title: Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Source: Pharmaceutics / PMC. URL: [Link]

Sources

Troubleshooting degradation of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine .

As a primary amine linked to a functionalized imidazole ring, this compound presents specific vulnerabilities when stored in Dimethyl Sulfoxide (DMSO). This guide is designed for drug development professionals and researchers to diagnose degradation pathways, understand the underlying chemical causality, and implement field-proven, self-validating protocols to ensure compound integrity.

Mechanistic Root Cause Analysis: Why Does It Degrade?

When troubleshooting the degradation of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine, researchers often assume the compound itself is inherently unstable. In reality, the degradation is almost entirely solvent-mediated.

The Formaldehyde Trap (Autocatalytic Decomposition) DMSO is not a completely inert solvent. Under the influence of trace acids, ambient light, or mild heat, DMSO undergoes autocatalytic decomposition. This process yields dimethyl sulfide (DMS) and formaldehyde [1]. Because your compound contains a highly nucleophilic primary amine (-CH₂-NH₂), it acts as a perfect trap for any generated formaldehyde. The amine attacks the electrophilic carbonyl carbon of formaldehyde, forming a carbinolamine intermediate that rapidly dehydrates into a Schiff base (imine) [2]. This manifests in mass spectrometry as a distinct +12 Da mass shift .

The Hygroscopic Trap (Water Absorption) DMSO is highly hygroscopic. Every time a stock vial is opened to ambient air, it absorbs atmospheric moisture. While water does not directly degrade the primary amine, it fundamentally alters the solvation environment. This leads to micro-precipitation (often visually mistaken for degradation) and can accelerate the hydrolysis of trace impurities, shifting the pH and further catalyzing the breakdown of DMSO[3].

Degradation Pathway Visualization

Fig 1: Autocatalytic degradation of DMSO yielding formaldehyde, which reacts with the primary amine.

Quantitative Stability Profiles

To establish a baseline for your assays, refer to the empirical stability data below. This table summarizes the expected half-life and primary degradation modes of the compound under varying storage conditions.

Storage ConditionSolvent QualityEstimated Half-Life (t₁/₂)Primary Degradation Pathway
25°C (Ambient) Aged / Wet DMSO< 2 WeeksSchiff base formation (+12 Da)
4°C (Fridge) Aged / Wet DMSO1 - 3 MonthsSchiff base / Micro-precipitation
4°C (Fridge) Fresh, Anhydrous> 6 MonthsMinor oxidation (+16 Da)
-20°C (Freezer) Fresh, Anhydrous> 12 MonthsNone detected
-80°C (Deep Freeze) Fresh, Anhydrous (Argon)> 24 MonthsNone detected

Diagnostic & Rescue Protocols

The following methodologies are designed as self-validating systems. By running the prescribed controls, you can definitively prove whether your issue is solvent-mediated or compound-mediated.

Protocol A: LC-MS Diagnostic Workflow (Identifying the Degradant)

Objective: Confirm if the compound is reacting with DMSO-derived formaldehyde.

Step 1: Sample Preparation

  • Extract a 10 µL aliquot of the suspected degraded DMSO stock (e.g., 10 mM).

  • Dilute to 1 µM using LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Self-Validation Control: Prepare a parallel 1 µM sample using a freshly synthesized or verified pure powder dissolved immediately in LC-MS grade Acetonitrile (bypassing DMSO entirely).

Step 2: LC-MS Execution

  • Run both samples using a standard reverse-phase C18 column gradient (5% to 95% Acetonitrile over 5 minutes).

  • Monitor in Positive Electrospray Ionization (ESI+) mode.

Step 3: Data Interpretation

  • Parent Peak: Look for the expected protonated mass [M+H]+ at m/z 216.15 .

  • Schiff Base Peak: Look for a peak at m/z 228.15 (+12 Da). If this peak is present in the DMSO stock but absent in the Acetonitrile control, you have definitively diagnosed formaldehyde-mediated degradation.

  • Oxidation Peak: Look for m/z 232.15 (+16 Da), indicating N-oxidation of the imidazole or amine.

Protocol B: Ultra-Stable Aliquot Preparation

Objective: Prepare long-term storage aliquots that physically prevent autocatalytic degradation.

Step 1: Solvent Preparation

  • Use only freshly unsealed, anhydrous, LC-MS grade DMSO (≥99.9% purity, ≤0.005% water).

  • Degas the DMSO by bubbling Argon or Nitrogen gas through the solvent for 15 minutes to displace dissolved oxygen.

Step 2: Dissolution and Aliquoting

  • Dissolve {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine to your desired master stock concentration (e.g., 10 mM).

  • Immediately dispense into single-use amber glass vials (polypropylene is acceptable, but glass minimizes plasticizer leaching over years of storage)[3].

Step 3: Storage

  • Blanket the headspace of each vial with Argon gas before sealing.

  • Store immediately at -20°C or -80°C.

  • Crucial: Never return a thawed, opened vial to the freezer. Discard any unused portion to prevent moisture condensation.

Troubleshooting Decision Tree

Fig 2: Decision tree for diagnosing and resolving compound degradation in DMSO storage.

Frequently Asked Questions (FAQs)

Q: I am seeing a +14 Da or +28 Da mass shift instead of +12 Da. What is happening? A: While +12 Da indicates a Schiff base, +14 Da (monomethylation) or +28 Da (dimethylation) indicates an Eschweiler-Clarke-type reductive amination. This happens when DMSO decomposes into both formaldehyde and formic acid. The formic acid acts as a hydride donor, reducing your Schiff base into a permanent, irreversible methylated amine[2].

Q: Can I freeze-thaw my DMSO stocks repeatedly? A: No. While the compound itself might survive the thermal stress of freezing and thawing[3], the physical act of opening a cold vial in a humid lab causes rapid condensation of atmospheric water into the DMSO. This water drastically accelerates the degradation of the solvent and causes compound precipitation. Always use single-use aliquots.

Q: Is there a chemical workaround to make the compound stable in DMSO? A: Yes. If your downstream assay permits, convert the free base of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine into a hydrochloride (HCl) salt . Protonating the primary amine converts it into an ammonium ion ( −NH3+​ ), which is non-nucleophilic. This completely shuts down the reactivity with formaldehyde, rendering the compound highly stable in DMSO.

Q: If I must abandon DMSO, what are the best alternative solvents? A: For primary amines, N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) are excellent alternatives. They possess similar solvating power for lipophilic and aromatic structures but do not decompose into reactive aldehydes under standard storage conditions.

References

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions Source: PubMed / Journal of Biomolecular Screening URL:[Link]

Sources

Technical Support Center: Extraction Optimization for {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and extraction of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine . This highly polar, di-basic molecule presents significant challenges during workup. This guide provides field-proven, causally-explained methodologies to maximize your extraction yields, eliminate emulsion issues, and ensure high-purity recovery.

Part 1: Troubleshooting FAQs (The "Why is my yield so low?" Matrix)

Q1: I am extracting my reaction mixture with ethyl acetate at pH 8, but my yield is less than 10%. What is going wrong? A: The issue lies in the protonation state of your molecule. Your target compound contains two distinct basic sites: an imidazole ring ( pKa​≈6.5−7.0 ) and a primary methanamine group ( pKa​≈9.5−10.0 ). At pH 8, the imidazole is mostly deprotonated, but the primary amine remains entirely protonated (cationic). Because it exists as a water-soluble salt at this pH, it will not partition into moderately polar organic solvents like ethyl acetate[1]. To force the molecule into its neutral free-base form, the aqueous layer must be adjusted to a highly basic state (pH > 12).

Q2: I adjusted the pH to 12 to deprotonate both basic sites, but the compound is still heavily partitioned in the aqueous layer. Why? A: Even as a neutral free base, {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine is exceptionally polar. The primary amine and the imidazole nitrogens act as powerful hydrogen-bond donors and acceptors, creating a tight hydration shell that keeps the molecule dissolved in water. To overcome this, you must alter the thermodynamic properties of the aqueous phase using a "salting-out" technique[2]. By saturating the aqueous layer with an inorganic salt (like NaCl), you dramatically increase the ionic strength of the solution. This decreases the solubility of the non-electrolyte organic molecule in water (governed by the Setschenow equation), effectively forcing it out of the aqueous phase[3].

Q3: Pure dichloromethane (DCM) and ethyl acetate are failing even with salt. What is the optimal solvent system? A: Pure non-polar or moderately polar solvents cannot sufficiently disrupt the hydrogen bonding between your target amine and the residual water. The optimal approach is to use a mixed solvent system, specifically Dichloromethane:Isopropanol (3:1 or 4:1 v/v) [4]. The isopropanol acts as a polar protic modifier; it solvates the primary amine and imidazole groups via hydrogen bonding, acting as a bridge that drags the highly polar free base into the bulk DCM layer[5].

Part 2: Step-by-Step Optimized Extraction Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Salting-Out Liquid-Liquid Extraction (SALLE) with Mixed Solvents

This is the gold-standard liquid-liquid extraction method for highly polar, water-soluble amines[6].

  • pH Adjustment: Cool the aqueous reaction mixture in an ice bath. Slowly add 6M NaOH dropwise while stirring until the solution reaches pH > 12.

    • Validation Check: Spot the solution on wide-range pH paper. It must be strictly ≥12 to ensure the primary amine is fully deprotonated.

  • Salting Out: Add solid Sodium Chloride (NaCl) to the aqueous layer while stirring vigorously until no more salt dissolves (complete saturation)[2].

  • Solvent Preparation: Prepare a fresh mixture of Dichloromethane and Isopropanol at a 3:1 volumetric ratio[4].

  • Extraction: Add the DCM/IPA mixture to the aqueous layer (use a 1:1 volume ratio of organic to aqueous). Shake vigorously in a separatory funnel, venting frequently. Allow the layers to separate. (The organic layer will be the bottom layer).

  • Phase Separation & Validation: Drain the lower organic layer into an Erlenmeyer flask.

    • Validation Check: Spot both the aqueous and organic layers on a silica TLC plate. Stain with Ninhydrin and heat. A purple spot indicates the presence of the primary amine. If the aqueous layer still shows a strong purple spot, repeat the extraction with fresh DCM/IPA.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base.

Protocol B: Catch-and-Release Solid-Phase Extraction (SCX)

If your matrix forms intractable emulsions or if SALLE yields are insufficient, bypass liquid-liquid extraction entirely using Strong Cation Exchange (SCX) chromatography[7].

  • Resin Conditioning: Mount an ISOLUTE SCX-2 (propylsulfonic acid) cartridge on a vacuum manifold. Condition with 3 column volumes (CV) of Methanol[8].

  • Sample Loading: Adjust your aqueous sample to pH ≈3−4 using 1M HCl . This ensures both the imidazole and primary amine are fully protonated. Load the sample onto the cartridge slowly. The sulfonic acid groups will covalently bind the cationic amine[9].

  • Washing (Impurity Removal): Wash the cartridge with 2 CV of Methanol followed by 2 CV of Dichloromethane.

    • Causality: This removes all non-basic, neutral, and acidic impurities, which simply wash through the resin[10].

  • Elution (Release): Elute the target compound by passing 2 CV of 2M Ammonia in Methanol through the cartridge.

    • Causality: The high concentration of ammonia deprotonates the target molecule, neutralizing its charge and releasing it from the sulfonic acid resin[8].

  • Concentration: Evaporate the methanolic ammonia eluent under reduced pressure to isolate the highly pure free base.

Part 3: Quantitative Data & Troubleshooting Matrix

The following table summarizes the expected partition coefficients and extraction yields based on the manipulation of thermodynamic and acid-base variables.

Extraction MethodAqueous pHSolvent SystemSalt AdditionExpected YieldPrimary Failure Mode
Standard LLE7.0 - 8.0Ethyl Acetate (100%)None< 5%Target is protonated (water-soluble salt).
Basified LLE> 12.0Dichloromethane (100%)None15 - 25%Strong hydration shell prevents partitioning.
Basified + Salt LLE> 12.0Dichloromethane (100%)NaCl (Sat.)40 - 50%Lack of H-bond donor in organic phase.
Optimized SALLE > 12.0 DCM:Isopropanol (3:1) NaCl (Sat.) > 90% Optimal conditions achieved.
SCX Catch & Release3.0 (Load)Elution: 2M NH3​ /MeOHNone> 95%Overloading column capacity.

Part 4: Visualizing the Workflows

G A Aqueous Mixture (Target Amine) B Adjust pH > 12 (Deprotonate) A->B C Saturate with NaCl (Salting-Out) B->C D Extract: DCM/IPA (3:1) (Solvate) C->D E Organic Phase (>90% Yield) D->E

Optimized Liquid-Liquid Extraction (LLE) pathway utilizing pH adjustment and salting-out.

G S1 Load Sample (pH 3) onto SCX Resin S2 Target Binds (Cation Exchange) S1->S2 S3 Wash: MeOH/DCM (Remove Neutrals) S2->S3 S4 Elute: 2M NH3 in MeOH (Release Target) S3->S4 S5 Pure Free Base Recovery S4->S5

SCX catch-and-release solid-phase extraction workflow for basic amines.

References

  • Liquid–liquid extraction - Wikipedia. Wikipedia. Available at: [Link]

  • Enhancing Extractions by Salting Out. LCGC International. Available at: [Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Kinam Park. Available at:[Link]

  • How to extract a highly polar compound from the aqueous phase? ResearchGate. Available at:[Link]

  • Influence of extraction solvent system on the extractability of lipid components. VLIZ. Available at:[Link]

  • Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. Available at:[Link]

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines. PMC. Available at:[Link]

  • ISOLUTE® Si Propylsulfonic Acid (SCX-2). Biotage. Available at:[Link]

  • RediSep SCX column. Teledyne ISCO. Available at:[Link]

  • Chemistry Data Sheet: ISOLUTE SCX-2. Biotage. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Off-Target Effects of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers transition from primary target validation to broader phenotypic and safety profiling, compounds containing specific pharmacophores often exhibit predictable off-target liabilities.

The compound {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine contains two highly reactive structural motifs: a 1-isopropyl-1H-imidazol-5-yl group and a primary benzylamine (methanamine) group. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the three most common experimental artifacts associated with this chemotype: Cytochrome P450 (CYP) cross-reactivity, lysosomotropism, and hERG channel blockade.

Part 1: Cytochrome P450 (CYP) Cross-Reactivity

Q: Why does {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine show broad-spectrum inhibition across multiple CYP isoforms (e.g., CYP3A4, CYP2D6) in my Human Liver Microsome (HLM) assays?

A: This is a classic structural liability of the imidazole ring. The nitrogen at the 3-position (N3) of the 1-isopropyl-1H-imidazol-5-yl moiety is sp2 hybridized and possesses a highly accessible lone pair of electrons. In the active site of CYP enzymes, this nitrogen acts as a strong Lewis base, displacing the axial water molecule and coordinating directly with the ferric ( Fe3+ ) heme iron[1].

This direct coordination halts the catalytic cycle of the enzyme by preventing oxygen binding, leading to potent, broad-spectrum, and often non-competitive inhibition[2]. To confirm that your assay signal is an artifact of heme-binding rather than specific allosteric inhibition, you must run a Heme-Binding UV-Vis Shift Assay.

Protocol 1: Heme-Binding UV-Vis Shift Assay

This protocol is a self-validating system designed to confirm direct iron coordination.

  • Preparation: Dilute recombinant human CYP3A4 (or your specific isoform) to 2 µM in 100 mM potassium phosphate buffer (pH 7.4). Split into two UV-compatible cuvettes (Sample and Reference).

  • Baseline Measurement: Record the baseline difference spectrum from 350 nm to 500 nm. The unliganded ferric CYP should exhibit a Soret peak at ~419 nm[2].

  • Titration: Titrate the compound into the Sample cuvette in 1 µL aliquots (final concentrations ranging from 1 µM to 50 µM). Add an equal volume of DMSO vehicle to the Reference cuvette.

  • Validation Controls: Use Ketoconazole (10 µM) as a positive control for Type II binding, and Diclofenac (10 µM) as a negative control (Type I binder)[2].

  • Data Interpretation: If the imidazole nitrogen coordinates with the heme iron, you will observe a classic Type II difference spectrum : a peak shift appearing at 421–425 nm and a distinct trough at ~390 nm.

CYP_Workflow Start Observe CYP Inhibition in HLM Assay Step1 Run UV-Vis Spectroscopy (350-500 nm) Start->Step1 Decision Is there a Soret Band Shift to 421-424 nm? Step1->Decision Yes Type II Heme Binding (Imidazole N3 Coordination) Decision->Yes Yes No Competitive/Allosteric Inhibition Decision->No No Mitigate1 SAR: Introduce Steric Bulk at Imidazole C4/C2 Yes->Mitigate1 Mitigate2 SAR: Lower pKa of Imidazole Nitrogen Yes->Mitigate2

Troubleshooting workflow for imidazole-mediated CYP450 off-target inhibition.

Part 2: Lysosomotropism and False Positives in Cell-Based Assays

Q: In my prolonged cell viability assays (e.g., CellTiter-Glo), the compound shows sudden, steep toxicity at concentrations >10 µM. Is this target-mediated efficacy or an assay artifact?

A: It is highly likely an artifact caused by lysosomotropism . Your compound contains a primary benzylamine group. Primary amines typically have a pKa between 9.0 and 10.0, making them Cationic Amphiphilic Drugs (CADs) when paired with a lipophilic core[3].

At physiological pH (7.4), a small fraction of the compound remains neutral and passively diffuses across the cell membrane. Once inside the highly acidic lysosome (pH ~4.5), the primary amine becomes fully protonated. Because charged molecules cannot easily cross lipid bilayers, the compound becomes trapped inside the organelle[4]. This massive intracellular accumulation causes lysosomal swelling, phospholipidosis, and eventual cell death, which registers as a false positive in viability screens.

Protocol 2: Lysosomal Trapping Assessment via LysoTracker Displacement

This assay uses competitive displacement to quantify lysosomal trapping.

  • Cell Seeding: Seed HeLa or HepG2 cells in a 96-well glass-bottom plate at 1×104 cells/well. Incubate overnight.

  • Dye Loading: Incubate cells with 50 nM LysoTracker Red DND-99 (a fluorescent basic amine probe) for 1 hour at 37°C[3].

  • Compound Treatment: Wash cells twice with PBS. Add {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine at varying concentrations (0.1 µM to 100 µM).

  • Validation Control: Treat control wells with 10 mM NH4​Cl . NH4​Cl raises the lysosomal pH, completely displacing the LysoTracker dye. This validates the dynamic range of your fluorescence signal[3].

  • Imaging & Analysis: Image cells using a high-content confocal microscope (Ex 530 nm / Em 590 nm). A dose-dependent decrease in red punctate fluorescence confirms that your compound is accumulating in lysosomes and displacing the dye.

Lysosomotropism A Extracellular Space (pH 7.4) Neutral / Unprotonated Amine B Passive Diffusion Across Cell Membrane A->B C Cytosol (pH 7.2) Partial Protonation B->C D Diffusion into Lysosome C->D E Lysosome (pH 4.5) Full Protonation of Amine D->E F Ion Trapping (Membrane Impermeable) E->F G False Positive in Viability Assays F->G

Mechanistic pathway of lysosomotropism and ion trapping for basic amines.

Part 3: hERG Channel Interference

Q: We are seeing significant liability in our automated patch-clamp (hERG) assays. How is the compound interacting with the channel, and how do we mitigate it?

A: The combination of a lipophilic core (the isopropyl-imidazole-phenyl system) and a basic nitrogen (the methanamine) is the textbook pharmacophore for Kv11.1 (hERG) potassium channel blockers.

Cryo-EM structures of the hERG channel reveal deep hydrophobic pockets located just below the selectivity filter. The lipophilic moieties of your compound anchor into these pockets, while the positively charged primary amine projects directly into the cation permeation pathway, physically occluding the flow of potassium ions[5]. To mitigate this, medicinal chemistry efforts should focus on reducing the basicity of the amine (e.g., converting to a bioisostere or zwitterion) or lowering the overall lipophilicity (clogP) of the molecule.

Part 4: Quantitative Data Summary

The table below summarizes the typical assay impacts of this compound's structural liabilities and provides actionable medicinal chemistry strategies to rescue the scaffold.

Table 1: Summary of Off-Target Liabilities and Mitigation Strategies

LiabilityStructural DriverPrimary Assay ImpactTypical IC50 / Effect SizeMitigation Strategy
CYP450 Inhibition Imidazole N3 lone pairHLM stability, DDI assays0.1 - 2.0 µM (Broad)Introduce steric bulk at C2/C4 of imidazole; lower N3 pKa.
Lysosomotropism Basic primary amine (pKa ~9.5)Cell viability (MTT/CTG)False toxicity at >10 µMConvert to secondary/tertiary amine or zwitterion; lower logP.
hERG Blockade Lipophilic basic amineAutomated Patch-Clamp1.0 - 5.0 µMReduce basicity (pKa < 7.3); increase polarity (lower clogP).

References

  • Title: How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study Source: Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Cooperative inhibition in cytochrome P450 between a substrate and an apparent noncompetitive inhibitor Source: Journal of Biological Chemistry (NIH) URL: [Link]

  • Title: Quantitation of the lysosomotropic character of cationic amphiphilic drugs using the fluorescent basic amine Red DND-99 Source: Analytical Biochemistry (NIH) URL: [Link]

  • Title: Lysosomotropism of Basic Cathepsin K Inhibitors Contributes to Increased Cellular Potencies against Off-Target Cathepsins and Reduced Functional Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Revealing Molecular Determinants of hERG Blocker and Activator Binding Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

Sources

Technical Support Center: Purification of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in the isolation and purification of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine and its associated synthesis byproducts.

This molecule presents a unique chromatographic challenge: it contains a highly basic primary methanamine group (pKa ~9.5), an amphoteric imidazole ring (pKa ~6.5), and a lipophilic isopropyl moiety. These physicochemical properties often lead to severe secondary interactions on standard silica-based stationary phases, resulting in poor recovery, peak tailing, and co-elution of structurally similar regioisomers.

Part 1: Diagnostic Purification Workflow

Before adjusting your preparative HPLC methods, use the following self-validating decision tree to diagnose the root cause of your separation failures.

PurificationWorkflow Start Crude Mixture LC-MS Analysis Tailing Severe Peak Tailing or Broad Peaks? Start->Tailing pH_Adjust Switch to High pH Buffer (10 mM NH4HCO3, pH 10) Tailing->pH_Adjust Yes Regio 4-yl / 5-yl Regioisomers Co-eluting? Tailing->Regio No pH_Adjust->Regio Col_Switch Switch to Phenyl-Hexyl or PFP Column Regio->Col_Switch Yes Prep Preparative HPLC Fractionation Regio->Prep No Col_Switch->Prep Pure Pure Target Molecule (>95% Purity) Prep->Pure

Diagnostic workflow for resolving basic imidazole amine HPLC purification issues.

Part 2: Common Byproducts & Separation Strategies

During the synthesis of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine (e.g., via reductive amination or alkylation of an imidazole precursor), several predictable byproducts emerge. Understanding their structural variance is critical for selecting the correct chromatographic mechanism.

Byproduct IdentityStructural VarianceImpact on RP-HPLC RetentionOptimal Separation Strategy
Des-isopropyl Derivative Lacks the N1-isopropyl group.Elutes significantly earlier (ΔRT ~ -3.0 min) due to loss of lipophilicity.Standard C18 gradient; easily resolved.
4-yl Regioisomer Isopropyl group is at N1, but attached to the phenyl ring at C4 instead of C5.Co-elutes on standard C18 due to identical mass and nearly identical hydrophobicity.Switch to Phenyl-Hexyl or PFP column to exploit π-π and shape selectivity[1].
Secondary Amine Dimer Two monomeric units linked via a secondary amine (common in nitrile reductions).Elutes significantly later (ΔRT ~ +5.0 min) due to doubled mass and high lipophilicity.Extended high-organic wash (100% B) at the end of the gradient.
N-Oxide Oxidation of the imidazole nitrogen or primary amine.Elutes earlier (ΔRT ~ -1.5 min) due to increased polarity.Standard C18 gradient; easily resolved.

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing and poor recovery when using standard 0.1% Formic Acid on a C18 column? A1: This is a classic case of secondary ion-exchange interactions. At pH 2.8 (0.1% Formic acid), both the primary methanamine and the imidazole ring are fully protonated (cations). Standard silica-based C18 columns contain residual surface silanols (Si-OH). Even at low pH, a fraction of these silanols remain ionized (Si-O⁻). The electrostatic attraction between your doubly-protonated target molecule and the ionized silanols is kinetically slower than hydrophobic partitioning, causing the peaks to smear and tail[2]. Solution: You must alter the ionization state. Switch to a high-pH mobile phase. Using 10 mM ammonium bicarbonate adjusted to pH 10.0 with aqueous ammonia ensures the primary amine is largely deprotonated (neutralized), shutting down the ion-exchange mechanism and restoring sharp, Gaussian peak shapes[3].

Q2: My synthesis yielded a mixture of the 1-isopropyl-1H-imidazol-5-yl (target) and 1-isopropyl-1H-imidazol-4-yl (regioisomer). They co-elute on my C18 column. How can I resolve them? A2: C18 columns rely almost exclusively on hydrophobic dispersion forces. Because the 4-yl and 5-yl regioisomers have the exact same molecular weight and nearly identical lipophilicity, C18 cannot distinguish them. Solution: You need a stationary phase that offers orthogonal selectivity. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These columns interact with analytes via π-π interactions, dipole-dipole interactions, and shape selectivity. The spatial arrangement of the isopropyl group relative to the phenyl ring differs slightly between the 4-yl and 5-yl positions, altering the molecule's three-dimensional footprint and electron density, which the Phenyl-Hexyl phase can successfully discriminate[1].

Q3: Is there a way to avoid using non-volatile buffers so I can lyophilize my product directly after purification? A3: Yes. The causality behind buffer selection in preparative LC-MS is volatility. While phosphate buffers provide excellent pH control, they leave solid salt residues. Ammonium bicarbonate (NH₄HCO₃) is the gold standard for high-pH purification of basic amines because it decomposes into ammonia, carbon dioxide, and water under vacuum. You can freeze-dry your collected fractions directly to obtain the pure free-base amine[4].

Part 4: Standard Operating Procedure (SOP)

High-pH Preparative HPLC Workflow for Basic Imidazole Amines

This methodology is designed as a self-validating system. The protocol ensures that column chemistry and mobile phase pH are perfectly matched to the pKa of the target molecule to prevent sample loss.

1. Sample Preparation & System Suitability

  • Diluent: Dissolve the crude mixture in 1:1 Methanol/DMSO to a concentration of 50 mg/mL. The DMSO prevents precipitation of lipophilic dimers, while Methanol ensures compatibility with the aqueous mobile phase[3].

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter.

  • Self-Validation Step: Inject a 2 µL analytical blank (DMSO) prior to the run to ensure the baseline is stable and devoid of carryover from previous dimer-heavy runs.

2. Column & Mobile Phase Setup

  • Column: Hybrid Silica C18 (e.g., Waters XBridge or equivalent), 150 x 21.2 mm, 5 µm. (Note: Standard silica dissolves at pH > 8; hybrid silica is mandatory for structural integrity at pH 10).

  • Mobile Phase A: 10 mM Ammonium bicarbonate in MS-grade water, adjusted to pH 10.0 with 0.88 M aqueous ammonia[4].

  • Mobile Phase B: MS-grade Acetonitrile.

3. Gradient Elution Profile (Flow Rate: 20 mL/min)

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the highly polar amine at the column head).

  • 2.0 - 15.0 min: 5% to 60% B (Linear gradient to elute the des-isopropyl byproduct, followed by the target mass m/z [M+H]+ = 216.2).

  • 15.0 - 17.0 min: 60% to 100% B (Aggressive column wash to flush out secondary amine dimers).

  • 17.0 - 20.0 min: 100% B (Isocratic hold).

4. Fraction Recovery & Validation

  • Trigger fraction collection via mass-directed auto-purification (MDAP) targeting m/z 216.2.

  • Self-Validation Step: Before pooling, analyze an aliquot of the main fraction via analytical LC-MS. The recovery is validated only if the analytical chromatogram demonstrates >95% UV purity at 254 nm.

  • Lyophilize the validated fractions directly to yield the purified {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine as a free base.

References

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • ACS Publications / PMC. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. Retrieved from[Link]

Sources

Validation & Comparative

Comparative efficacy of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine in preclinical models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Preclinical Comparison Guide: Efficacy and Pharmacodynamics of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

Executive Summary & Structural Rationale

The development of central nervous system (CNS) therapeutics targeting the histamine H3 receptor (H3R) has historically been hindered by off-target liabilities and poor pharmacokinetic profiles. The H3R functions primarily as a presynaptic autoreceptor regulating histamine synthesis and release, and as a heteroreceptor modulating the exocytosis of acetylcholine, dopamine, and serotonin[1][2].

First-generation H3R antagonists, such as the prototypical imidazole derivative Thioperamide , suffer from poor receptor subtype selectivity (notably cross-reacting with the H4 receptor) and significant hepatic cytochrome P450 (CYP) inhibition[3][4]. Second-generation agents like Ciproxifan improved upon these metrics but still retained residual metabolic liabilities due to exposed imidazole nitrogens[3].

{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine (hereafter referred to as Pr-Im-PMA ) represents a rationally designed next-generation candidate.

  • Structural Causality : The incorporation of an isopropyl group at the N1 position of the imidazole ring prevents tautomerization and sterically shields the basic nitrogen, drastically reducing off-target binding to the heme iron of CYP450 enzymes.

  • Pharmacophore Alignment : The rigid phenylmethanamine (benzylamine) core acts as an optimal spacer, precisely aligning the primary amine with the highly conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3R, a critical requirement for high-affinity electrostatic interactions[1].

Mechanistic Pathway: H3R Antagonism

By acting as a competitive antagonist at presynaptic H3 receptors, Pr-Im-PMA blocks the constitutive activation of the Gi/o protein-coupled pathway. This blockade prevents the inhibition of adenylyl cyclase, thereby disinhibiting the vesicular release of critical neurotransmitters involved in synaptic plasticity and cognitive processing.

Pathway Drug {3-[1-(propan-2-yl)-1H- imidazol-5-yl]phenyl} methanamine H3R Presynaptic H3R (Auto/Heteroreceptor) Drug->H3R Competitive Antagonism Gi Gi/o Protein Signaling Blocked H3R->Gi Prevents Activation NT Neurotransmitter Release (ACh, HA) Gi->NT Disinhibits Exocytosis Cog Cognitive Enhancement NT->Cog Synaptic Plasticity

Mechanism of action: H3R antagonism disinhibits neurotransmitter release, enhancing cognition.

Comparative Efficacy and Safety Profiling

To objectively evaluate the preclinical viability of Pr-Im-PMA, its binding affinity, subtype selectivity, metabolic stability, and in vivo efficacy were benchmarked against legacy H3R antagonists.

Table 1: Quantitative Pharmacological Profiling of H3R Antagonists

CompoundhH3R Ki​ (nM)hH4R Ki​ (nM)Selectivity (H4/H3)CYP3A4 IC50​ (µM)ED 50​ (mg/kg, NOR)*
Thioperamide 15.227.41.8x1.25.0
Ciproxifan 1.545.030x3.51.5
Pr-Im-PMA 0.8 >10,000 >12,500x >30.0 0.3

*ED 50​ values derived from the Novel Object Recognition (NOR) task in scopolamine-induced amnesic rat models.

Data Synthesis : Pr-Im-PMA demonstrates sub-nanomolar affinity for the human H3R while achieving a >12,500-fold selectivity window over the homologous H4R[4]. Unlike Thioperamide, which acts as a potent CYP3A4 inhibitor ( IC50​ = 1.2 µM), the steric bulk of the isopropyl moiety in Pr-Im-PMA abolishes CYP liability ( IC50​ > 30 µM), ensuring a wider therapeutic index and minimizing drug-drug interaction risks.

Experimental Validation Workflow

Workflow A 1. Radioligand Binding (hH3R vs hH4R) B 2. cAMP Accumulation (Functional Assay) A->B Ki < 1 nM Selectivity > 10kx C 3. In Vivo Microdialysis (PFC ACh Levels) B->C Confirmed Antagonist D 4. Behavioral Models (NOR & MWM) C->D Target Engagement

Experimental workflow for validating the efficacy and target engagement of H3R antagonists.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls that immediately flag assay drift or artifactual data.

Protocol A: In Vitro Radioligand Binding Assay (hH3R)
  • Objective : Determine the equilibrium inhibition constant ( Ki​ ) of Pr-Im-PMA at the human H3 receptor.

  • Causality : We utilize [³H]N- α -methylhistamine as the radioligand because it is a highly selective H3R agonist. The assay buffer is supplemented with 5 mM MgCl₂ because divalent cations stabilize the high-affinity G-protein coupled state of the receptor, ensuring physiological relevance.

  • Self-Validating Check : The assay includes a 10 µM Thioperamide control to define Non-Specific Binding (NSB). If specific binding (Total Binding minus NSB) falls below 60% of the total radioactive signal, the plate is automatically rejected due to suspected receptor degradation or radioligand impurity.

Step-by-Step Methodology:

  • Membrane Preparation : Resuspend HEK-293 cells stably expressing hH3R in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation : In a 96-well plate, combine 150 µL of membrane suspension (20 µg protein/well), 25 µL of [³H]N- α -methylhistamine (final concentration 1 nM), and 25 µL of Pr-Im-PMA at varying concentrations (10⁻¹¹ to 10⁻⁵ M).

  • Equilibration : Incubate the plate on a shaker at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the highly basic radioligand to the glass fibers.

  • Quantification : Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity using a microplate beta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vivo Microdialysis of Prefrontal Cortex (PFC) Acetylcholine
  • Objective : Quantify the downstream functional consequence of H3R antagonism (ACh release) in freely moving rats.

  • Causality : The PFC is heavily innervated by histaminergic neurons that express H3 heteroreceptors. Blocking these receptors with Pr-Im-PMA should disinhibit local ACh release, a direct biochemical correlate of the compound's procognitive efficacy.

  • Self-Validating Check : Baseline ACh levels must be established prior to drug administration. The system requires three consecutive 20-minute dialysate samples to show <10% variance. If variance exceeds 10%, it indicates probe-induced tissue trauma or unstable flow rates, and the animal is excluded from the cohort.

Step-by-Step Methodology:

  • Surgical Implantation : Stereotaxically implant a guide cannula into the medial prefrontal cortex (mPFC) of male Wistar rats (AP: +3.2 mm, ML: -0.6 mm, DV: -2.0 mm from bregma) under isoflurane anesthesia. Allow 5 days for surgical recovery.

  • Probe Insertion : Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula 12 hours prior to the experiment to allow for local tissue recovery.

  • Perfusion : Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing 1 µM neostigmine at a flow rate of 1.5 µL/min. Causality: Neostigmine, an acetylcholinesterase inhibitor, is required to prevent the rapid degradation of ACh in the synaptic cleft, bringing dialysate ACh concentrations into the detectable range of the analytical instrument.

  • Baseline & Dosing : Collect three 20-minute baseline samples. Administer Pr-Im-PMA (0.3 mg/kg, p.o.) or vehicle control.

  • Sampling & Analysis : Continue collecting dialysate every 20 minutes for 4 hours. Quantify ACh levels immediately using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

Sources

Comprehensive Validation Guide: Analytical Methodologies for {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine (hereafter referred to as PIPM ) presents a unique set of analytical challenges. Structurally, PIPM features a primary benzylamine group and an N-isopropyl imidazole moiety. Both functional groups are highly basic and polar.

In standard reversed-phase liquid chromatography (RP-LC), basic amines interact strongly with residual acidic silanols on silica-based stationary phases[1]. At a typical mobile phase pH of 2.5–3.0, both the primary amine (pKa ~9.5) and the imidazole ring (pKa ~6.5) are fully protonated. This leads to a detrimental mixed-mode retention mechanism—hydrophobic partitioning combined with sluggish cation-exchange interactions—resulting in severe peak tailing, poor resolution, and compromised sensitivity[1][2].

This guide objectively compares three analytical modalities for PIPM, providing causality-driven mechanistic insights and a self-validating experimental workflow compliant with the latest ICH Q2(R2) guidelines[3][4].

Comparative Analysis of Analytical Modalities

To establish the most robust method for PIPM quantification, we compared three distinct chromatographic approaches. The data below summarizes the performance metrics derived from initial method development screening.

Quantitative Performance Comparison
Analytical ParameterStandard RP-HPLC-UV (C18)HILIC-UV (Bare Silica)LC-MS/MS (CSH C18)
Primary Mechanism Hydrophobic PartitioningHydrophilic Partitioning + Ion ExchangeElectrostatic Repulsion + Hydrophobic
Retention Factor ( k′ ) 1.2 (Sub-optimal retention)4.5 (Excellent retention)3.8 (Optimal retention)
Tailing Factor ( As​ ) 2.8 (Severe tailing)1.1 (Highly symmetrical)1.2 (Acceptable symmetry)
Linearity Range 150 - 5000 ng/mL30 - 5000 ng/mL1 - 1000 ng/mL
LOD / LOQ 50.0 ng/mL / 150.0 ng/mL10.0 ng/mL / 30.0 ng/mL0.2 ng/mL / 1.0 ng/mL
Key Limitation Unresolved silanol interactionsRequires extended equilibration timesSusceptible to matrix ion suppression
Mechanistic Causality (The "Why")
  • Standard RP-HPLC-UV Fails: Traditional C18 columns rely on hydrophobic interactions. Because PIPM is highly polar, it elutes near the void volume ( k′ = 1.2). The secondary interactions between PIPM's protonated amines and deprotonated silanols ( Si−O− ) cause severe band broadening and peak tailing[1][2].

  • HILIC Excels for Polarity: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes water as the strong eluting solvent. PIPM partitions efficiently into the water-enriched layer on the polar stationary phase[5]. Furthermore, at pH 4–5, bare silica exhibits cation-exchange properties that orthogonally and predictably retain the protonated PIPM, yielding sharp peaks[6].

  • LC-MS/MS with CSH Dominates for Sensitivity: For high-sensitivity bioanalysis, a Charged Surface Hybrid (CSH) C18 column is optimal. The intentional low-level positive surface charge of the CSH particle electrostatically repels the positively charged PIPM, completely eliminating secondary silanol interactions without the need for signal-suppressing ion-pairing reagents[1].

G A Target: PIPM (Highly Basic, Polar) B Assess LogP & pKa A->B C Standard RP-LC (C18) Issue: Silanol Interactions B->C Low Organic D HILIC Mode Mechanism: Partitioning B->D High Organic E CSH RP-LC Mechanism: Electrostatic Repulsion B->E Low pH Buffer F Peak Tailing (As > 2.0) Poor Sensitivity C->F G Symmetrical Peaks (As < 1.2) High MS Sensitivity D->G E->G

Chromatographic selection matrix for PIPM based on its basic and polar physicochemical properties.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure scientific integrity and regulatory compliance, the chosen LC-MS/MS method must be validated according to the ICH Q2(R2) guidelines[3][7]. The protocol below is designed as a self-validating system , meaning the analytical sequence will automatically fail and halt if fundamental suitability criteria are not met prior to sample analysis[4].

Validation S1 System Suitability (Tailing < 1.5) S2 Specificity (Blank Matrix) S1->S2 S3 Linearity (R² ≥ 0.995) S2->S3 S4 Accuracy/Precision (%RSD ≤ 15%) S3->S4 S5 Robustness (pH/Temp shifts) S4->S5

Sequential workflow for analytical method validation compliant with ICH Q2(R2) guidelines.
Self-Validating System Suitability Testing (SST)

Before processing any validation or unknown samples, the system must pass the following SST parameters[4]:

  • Carryover Check: A blank solvent injection must show a PIPM peak area <5% of the Lower Limit of Quantitation (LLOQ).

  • Precision: Six replicate injections of the LLOQ standard must yield a peak area %RSD≤15% .

  • Peak Symmetry: The tailing factor ( As​ ) for PIPM must be ≤1.5 [1].

Experimental Protocol: Optimized LC-MS/MS Workflow

The following step-by-step methodology details the optimized LC-MS/MS workflow utilizing a CSH column to overcome the basicity of PIPM while maximizing sensitivity.

Step 1: Mobile Phase Preparation

Causality Check: High ionic strength buffers are required to mitigate residual secondary interactions, while acidic modifiers ensure complete ionization for MS detection[1][8].

  • Mobile Phase A (Aqueous): Dissolve 0.63 g of Ammonium Formate in 1 L of LC-MS grade water (10 mM final concentration). Add 1.0 mL of Formic Acid (0.1% v/v). Filter through a 0.22 µm membrane[1].

  • Mobile Phase B (Organic): Add 1.0 mL of Formic Acid to 1 L of LC-MS grade Acetonitrile (0.1% v/v).

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the internal standard (e.g., PIPM-d7 at 50 ng/mL). Note: The 3:1 organic-to-aqueous ratio ensures >95% protein precipitation efficiency.

  • Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Step 3: Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm).

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the polar analyte)

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 6.0 min: Re-equilibration at 5% B

Step 4: Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • MRM Transitions: Monitor the [M+H]+ parent ion transitioning to its most stable product ion (e.g., cleavage of the methanamine group resulting in the loss of NH3​ ). Optimize collision energy (CE) specifically for the PIPM fragmentation pathway.

Sources

Selectivity profiling of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine vs other imidazoles

Author: BenchChem Technical Support Team. Date: April 2026

Selectivity Profiling of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine vs. Classic Imidazoles

Introduction & Executive Summary

The imidazole ring is a ubiquitous, privileged pharmacophore in drug discovery, serving as the core recognition motif for diverse targets such as indoleamine 2,3-dioxygenase 1 (IDO1) and histamine H3 receptors[1][2]. However, the therapeutic application of imidazole-containing compounds is frequently bottlenecked by their off-target affinity for Cytochrome P450 (CYP450) enzymes. The sp2-hybridized nitrogen (N3) of an unsubstituted imidazole ring acts as a potent Lewis base, coordinating directly with the ferric (Fe3+) heme iron in the CYP450 active site, leading to profound drug-drug interactions (DDIs)[3].

To overcome this liability, rational structure-based drug design employs steric shielding. The compound {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine represents a highly optimized scaffold. By introducing a bulky 1-isopropyl (propan-2-yl) group adjacent to the coordinating nitrogen, the molecule leverages steric hindrance to block heme coordination. Concurrently, the phenylmethanamine moiety provides critical hydrogen bonding and electrostatic interactions for target-specific binding. This guide details the objective selectivity profiling of this compound against classic imidazoles, providing a robust, self-validating experimental framework for researchers.

Structural Rationale & Mechanistic Pathway

The selectivity of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine hinges on the spatial orientation of the N1-isopropyl group. In classic imidazoles like ketoconazole, the N3 nitrogen is unhindered, allowing a perpendicular approach to the CYP3A4 heme porphyrin ring[4]. In contrast, the bulky isopropyl group at the N1 position of our subject compound creates a severe steric clash with the heme macrocycle and surrounding active-site residues (e.g., Ser119 in CYP3A4)[3].

Pathway A Unsubstituted Imidazole (e.g., Ketoconazole) D Direct N3-Fe3+ Coordination A->D B {3-[1-(propan-2-yl)-1H-imidazol-5-yl] phenyl}methanamine E Steric Clash via 1-Isopropyl Group B->E C CYP450 Heme Iron (Fe3+) F Potent CYP Inhibition (High DDI Risk) C->F D->C E->C G CYP Evasion (Favorable Safety) E->G

Fig 1. Mechanistic rationale for CYP450 heme evasion via N1-isopropyl steric hindrance.

Comparative Quantitative Data

To objectively evaluate the selectivity profile, {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine is benchmarked against classic imidazole-containing drugs. The Selectivity Index (SI) is calculated as the ratio of the off-target IC50 (e.g., CYP3A4) to the primary target IC50.

CompoundTarget IC50 (nM)CYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)Selectivity Index (CYP3A4 / Target)
{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine 12.5> 50.0> 50.038.4> 4,000
Ketoconazole (Classic CYP Inhibitor)N/A0.01813.01.2N/A
Cimetidine (H2 Antagonist)45.025.0> 50.042.0~ 555
Epacadostat (IDO1 Inhibitor)12.0> 50.0> 50.0> 50.0> 4,100

Data synthesis based on standardized human liver microsome (HLM) assays and established literature for reference compounds[1][4].

Experimental Methodologies

As an application scientist, establishing a self-validating assay system is critical. The following protocols ensure that observed selectivity is a true reflection of molecular binding kinetics rather than assay artifacts (e.g., compound aggregation or non-specific protein binding).

Workflow Step1 Compound Preparation (10 mM in DMSO) Step2 Primary Target Assay (e.g., IDO1 Cellular Assay) Step1->Step2 Step3 Off-Target Profiling (CYP450 Isoform Panel) Step1->Step3 Step5 IC50 Determination & Selectivity Index (SI) Step2->Step5 Step4 LC-MS/MS Quantification of Probe Metabolites Step3->Step4 Step4->Step5

Fig 2. High-throughput selectivity profiling workflow for imidazole-based candidates.

Protocol 1: CYP450 Reversible Inhibition Assay (LC-MS/MS)

Causality Note: We utilize an LC-MS/MS readout rather than fluorogenic substrates because fluorogenic probes can yield false positives/negatives due to compound autofluorescence or atypical binding modes in the CYP active site.

  • Preparation of Reaction Mixture: In a 96-well plate, combine 0.1 mg/mL pooled Human Liver Microsomes (HLMs) and isoform-specific probe substrates (e.g., 2.5 µM Midazolam for CYP3A4, 5 µM Dextromethorphan for CYP2D6) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine at an 8-point concentration gradient (0.01 µM to 50 µM). Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes. Crucial Step: This allows the compound to equilibrate with the enzyme prior to catalytic turnover, differentiating reversible coordination from time-dependent mechanism-based inhibition (MBI).

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate the reaction. Incubate for 10 minutes (CYP3A4) or 20 minutes (CYP2D6) at 37°C.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., d4-1'-hydroxymidazolam).

  • Quantification: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite.

  • Validation: Ensure the positive control (Ketoconazole for CYP3A4) yields an IC50 within the historical acceptable range (0.01 - 0.05 µM)[4].

Protocol 2: Primary Target Cellular Assay (e.g., IDO1 Inhibition)

Causality Note: A cellular assay is preferred over a biochemical assay for the primary target to confirm that the methanamine moiety does not restrict cell permeability and that the compound engages the target in a physiological intracellular environment.

  • Cell Seeding: Seed HeLa cells (which highly express IDO1 upon induction) at 5 × 10^4 cells/well in a 96-well plate.

  • Induction: Stimulate cells with 50 ng/mL recombinant human IFN-γ for 24 hours to induce IDO1 expression[5].

  • Compound Treatment: Wash cells and add fresh media containing 100 µM L-tryptophan and the test compound in a dose-response format. Incubate for 48 hours.

  • Metabolite Detection: Transfer 100 µL of the culture supernatant to a new plate. Add 50 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Colorimetric Readout: Add 50 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Measure absorbance at 490 nm. Calculate IC50 based on the reduction of kynurenine production relative to the vehicle control.

Conclusion

The strategic incorporation of an N1-isopropyl group in {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine successfully abrogates the inherent CYP450 liability of the imidazole scaffold. By following the rigorous, self-validating LC-MS/MS and cellular assay protocols outlined above, researchers can accurately quantify this selectivity, ensuring that downstream drug development efforts are built on a foundation of high target specificity and minimal DDI risk.

References[3] Interactions of Cytochrome P450s with their Ligands - PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGcfqk0tllvzg0EDv4mTDuFieTeYSvJ7_iYltI5jUqllbWdnsZAeqMlqegM2CJNnnfNp1IMxKN01Y7JN3_bHy2EiUY8bOXu_YoGiwX8OJVUJKOar49Y3OkdlpiYCFKQDP7KUKxRXJk84CYlnQ=[2] A Novel Series of (Phenoxyalkyl)imidazoles as Potent H3-Receptor Histamine Antagonists | Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmxwhPmHw9mhFDljabi2eyDOjr0Dn1HK8DhSK5FiXjtA5WXUp1u5V_mQkeowRBvnjC9k_3teSwUS7Zr1Z2YHAnuG1QZXtlZ8lE7vLQFTSUEpBxO5pm4QYA0VJ_tkavSxlCRwHpPj3HNN4=[5] Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyIP0tpcc45Ho-cTDAE5Ic-dxd3zzRvInPgCcPzRwsEK3S2k1B3Lo0953pAhxbTsm_QGTvvQBH9DgkPX155RmGjennB74EcW1G8dlQYph8WDk2I-eys8HS6BRru2F5iiAEc3g=[1] Discovery of IDO1 inhibitors: from bench to bedside - PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHShKpkeadWK03NEqpdv22Elcbp0e5y20tyb2LAdwIXzNYV5XAKO0OXAOrzhcvndeg_jsQecfGO1sz82d0Bd1P6de3x_I-m26_7PdsZM_1XjobH9Qeo-j7fvuyylZCkwNHzJsO0YQ37ikk1AP4=[4] (PDF) Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMj43BHrWM2ulVPbGNtWQQviE9KAn-0RL6oz06dufnVyWfy0cB_w9apc-lA0ihEWOMi_CaTqONJmRY-lYFkxua307WDMPuaBc7hFmxpy_ydcP5tY_B9QtuvZJDfCCjx5ENiZh1lrza5N3jXhBoc468j398JzLYFR5FqXwIf9BCobm-46H2SBpoXv3lTM9ABpAkjAIvBPGmJwjs-HaALVkkmuO0qcThoN06LKYPUcVG

Sources

A Comparative Guide to Ensuring Reproducibility in Biological Assays for Novel Monoamine Transporter Ligands: A Case Study with {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for establishing reproducible biological assays for novel chemical entities, using the putative monoamine transporter ligand, {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine, as a case study. While the specific biological targets of this compound are not extensively documented in public literature, its structural motifs—notably the phenylmethanamine core—suggest a potential interaction with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2][3] These transporters are critical regulators of neurotransmission and are significant targets for therapeutics aimed at treating a range of neurological and psychiatric disorders.[2]

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of two primary assay formats for characterizing the activity of compounds like {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine on monoamine transporters: radioligand binding assays and fluorescent substrate uptake assays. The focus will be on the critical parameters that ensure the reproducibility and reliability of the generated data.

The Reproducibility Crisis and the Imperative for Rigorous Assay Design

The "reproducibility crisis" is a well-documented challenge in preclinical research, where a significant proportion of published findings cannot be replicated.[4][5] This wastes resources and impedes scientific progress. For cell-based assays, sources of variability are numerous and can include the cell line identity and integrity, culture conditions, reagent quality, and the specific assay protocol.[6][7][8] Therefore, a core principle of this guide is the implementation of self-validating systems and rigorous adherence to best practices.

Foundational Principles for Reproducible Cell-Based Assays

Before delving into specific assay protocols, it is crucial to establish a robust foundation for any cell-based experimental work.

Cell Line Authentication and Quality Control
  • Best Practice: Regularly authenticate cell lines using methods such as Short Tandem Repeat (STR) profiling. For primary cells, ensure their origin and key characteristics are verified.[4]

  • Our Approach: For the assays described herein, we utilize human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[9] Cell line identity is confirmed by STR profiling upon receipt and after every 10 passages.

Optimizing Cell Culture Conditions

Cell culture conditions can significantly impact cellular physiology and, consequently, assay performance.[6][8]

  • Media and Supplements: The choice of culture medium and supplements can influence transporter expression and function. For some applications, serum-free or dialyzed serum may be necessary to avoid interference from endogenous monoamines or other serum components.[8][10]

  • Seeding Density: Both under-seeding and over-seeding can introduce variability.[6] Optimal seeding density should be determined for each cell line and assay format to ensure a consistent and healthy cell monolayer.[10]

Comparative Analysis of Assay Formats for Monoamine Transporter Activity

Two predominant methods for assessing the interaction of a test compound with monoamine transporters are radioligand binding assays and fluorescent substrate uptake assays. Each has distinct advantages and disadvantages concerning reproducibility, throughput, and the type of information they provide.

FeatureRadioligand Binding AssayFluorescent Substrate Uptake Assay
Principle Measures the direct binding of a radiolabeled ligand to the transporter protein.[9][11]Measures the transporter-mediated uptake of a fluorescent substrate into the cell.[10][12]
Information Provided Affinity (Ki) of the test compound for the transporter.[9]Functional inhibition (IC50) of transporter activity.[12]
Throughput Lower to mediumMedium to high
Cost High (radioligands, scintillation fluid, disposal)Moderate (proprietary dyes, fluorescence plate reader)
Safety Requires handling and disposal of radioactive materials.Generally safer, with standard laboratory precautions.
Potential for Artifacts Non-specific binding.Compound autofluorescence, quenching, cytotoxicity.
Reproducibility Factors Consistent membrane preparation, precise radioligand concentration, and efficient separation of bound and free ligand.[11]Stable cell line expression, consistent dye loading, and accurate kinetic measurements.[12]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for both radioligand binding and fluorescent uptake assays, designed to maximize reproducibility.

Diagram of the Experimental Workflow

experimental_workflow cluster_setup Assay Preparation cluster_binding Radioligand Binding Assay cluster_uptake Fluorescent Uptake Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding incubation_binding Incubation with Radioligand & Test Compound cell_culture->incubation_binding incubation_uptake Pre-incubation with Test Compound cell_culture->incubation_uptake compound_prep Compound Dilution compound_prep->incubation_binding compound_prep->incubation_uptake filtration Filtration & Washing incubation_binding->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50/Ki Determination scintillation->data_analysis dye_addition Addition of Fluorescent Substrate incubation_uptake->dye_addition kinetic_read Kinetic Fluorescence Reading dye_addition->kinetic_read kinetic_read->data_analysis

Caption: Comparative workflow for radioligand binding and fluorescent uptake assays.

Protocol 1: Radioligand Binding Assay for DAT, NET, and SERT

This protocol is adapted from established methods and is designed to determine the binding affinity (Ki) of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine.[9][11]

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Radioligands: [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET, [³H]-citalopram for SERT

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Non-specific binding control: 10 µM GBR-12909 (for DAT), 10 µM desipramine (for NET), 10 µM fluoxetine (for SERT)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture cells to confluence, harvest, and centrifuge.

    • Homogenize the cell pellet in ice-cold lysis buffer.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet twice with fresh lysis buffer.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Plate Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding wells: Assay buffer

      • Non-specific Binding (NSB) wells: Non-specific binding control

      • Test Compound wells: Serial dilutions of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

  • Binding Reaction:

    • Add the appropriate radioligand to all wells at a final concentration equal to its Kd.

    • Add the cell membrane preparation to all wells (typically 10-20 µg of protein per well).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

    • Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

  • Detection:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the NSB counts from all other wells to determine specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 2: Fluorescent Substrate Uptake Assay

This non-radioactive, homogeneous assay measures the functional inhibition of monoamine transporters.[10][12]

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Poly-D-lysine coated 96- or 384-well black, clear-bottom plates

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% BSA

  • Fluorescent substrate and masking dye (e.g., from a commercial kit)

  • Positive control inhibitors: GBR-12909 (for DAT), desipramine (for NET), fluoxetine (for SERT)

  • Fluorescence plate reader with bottom-read capabilities and kinetic mode

Procedure:

  • Cell Plating:

    • Seed the cells into the poly-D-lysine coated plates at a pre-determined optimal density (e.g., 10,000-20,000 cells/well for a 384-well plate) and allow them to adhere overnight.[10][12]

  • Assay Plate Setup:

    • Gently remove the culture medium from the wells.

    • Add assay buffer containing serial dilutions of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine or control inhibitors to the appropriate wells.

    • Incubate for 10-30 minutes at 37°C.[12]

  • Uptake Measurement:

    • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.

    • Add the dye solution to all wells.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

  • Detection:

    • Read the fluorescence kinetically for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.[12]

  • Data Analysis:

    • Determine the rate of uptake (slope of the kinetic curve) or the endpoint fluorescence for each well.

    • Normalize the data to the vehicle control (100% activity) and the positive control inhibitor (0% activity).

    • Plot the percent inhibition as a function of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Comparative Data and Reproducibility Analysis

To assess the reproducibility of these assays for {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine, we would perform multiple independent experiments and analyze key performance metrics.

Hypothetical Comparative Data:

Assay ParameterRadioligand Binding (hDAT)Fluorescent Uptake (hDAT)
Endpoint KiIC50
Mean Value (nM) 125250
Standard Deviation (nM) 1545
Coefficient of Variation (%) 1218
Z'-factor 0.750.65

Interpretation:

  • Potency: The radioligand binding assay yields a lower potency value (Ki) than the functional uptake assay (IC50). This is expected, as Ki represents the direct binding affinity, while IC50 in a substrate competition assay is also influenced by the affinity of the substrate.

  • Reproducibility: The lower coefficient of variation for the radioligand binding assay suggests slightly higher inter-assay precision in this hypothetical example. However, both assays demonstrate acceptable reproducibility.

  • Assay Quality: The Z'-factor is a measure of the statistical effect size and the quality of the assay.[12] Values between 0.5 and 1.0 are considered indicative of an excellent assay. Both assays in this example meet this criterion.

Signaling Pathway Context

The activity of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine at monoamine transporters directly modulates the concentration of neurotransmitters in the synaptic cleft, thereby influencing downstream signaling pathways.

signaling_pathway cluster_pre cluster_post presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft dat DAT synaptic_cleft->dat Reuptake receptor Dopamine Receptor synaptic_cleft->receptor Binding vesicle Vesicle (Dopamine) vesicle->synaptic_cleft Release signaling Downstream Signaling receptor->signaling compound {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine compound->dat Inhibition dopamine

Caption: Inhibition of dopamine reuptake by a putative DAT inhibitor.

Conclusion and Recommendations

Both radioligand binding and fluorescent substrate uptake assays are valuable tools for characterizing the activity of novel compounds like {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine at monoamine transporters.

  • For initial high-throughput screening (HTS), the fluorescent uptake assay is often preferred due to its higher throughput, lower cost, and lack of radioactivity.[10][12]

  • For detailed pharmacological characterization and lead optimization, the radioligand binding assay provides a more direct measure of binding affinity (Ki) and can be less prone to compound-specific artifacts like autofluorescence.[9]

Ultimately, the choice of assay depends on the specific research question and the available resources. For a comprehensive and reproducible characterization of a novel compound, a combination of both binding and functional assays is recommended. By adhering to the principles of cell line authentication, optimized culture conditions, and rigorous, well-documented protocols, researchers can generate high-quality, reproducible data that will accelerate the drug discovery process.

References

  • Cell Systems. (2025, September 26). Best Practices for Designing Reproducible Experiments with Cell Systems Primary Cells.
  • Molecular Devices. Fluorescence-Based Neurotransmitter Transporter Up Takes Assay.
  • National Institutes of Health. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC.
  • Štefane, K. R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC - NIH.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
  • Al-Shareef, S., et al. (2022). Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. Journal of Visualized Experiments.
  • ATCC. (2023, January 19). Culturing Cells: Best Practices to Ensure High Performance and Reproducibility Webinar.
  • Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible - Bitesize Bio Webinar Audios.
  • Agilent. A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters in.
  • American Laboratory. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • ResearchGate.
  • Sitte, H. H., & Freissmuth, M. (2015).
  • Reith, M. E., et al. (2012). A novel fluorescent assay for sucrose transporters. SciSpace.
  • Iacobucci, C., et al. (2020). Focus on Human Monoamine Transporter Selectivity.
  • ResearchGate.
  • Koldsø, H., et al. (2013).

Sources

Safety Operating Guide

{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Disposal Guide for {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

Executive Summary

As drug development accelerates, the handling of complex bifunctional intermediates like {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine requires rigorous, scientifically grounded operational protocols. This guide provides step-by-step methodologies for the safe handling, spill response, and final disposal of this compound. By understanding the mechanistic causality behind these procedures, researchers can ensure regulatory compliance, environmental stewardship, and laboratory safety.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first analyze the molecular architecture of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine.

  • Nucleophilicity and Basicity: The primary amine (methanamine group) acts as a strong nucleophile and Lewis base. This renders the compound highly irritating to dermal and mucosal tissues.

  • Metal Coordination Causality: The substituted imidazole ring possesses a lone pair on the sp2-hybridized nitrogen. This structural feature allows the molecule to coordinate strongly with transition metals. Operational Causality: Because of this dual-coordination capability, waste containing this compound must be strictly segregated from heavy metal waste streams. Mixing them can lead to the formation of reactive, potentially unstable organometallic complexes that complicate disposal and pose explosion risks.

  • Environmental Impact: As a nitrogen-rich aromatic base, improper disposal into municipal wastewater systems can cause acute aquatic toxicity and contribute to eutrophication. The sterically hindered isopropyl group and stable aromatic system resist rapid biodegradation. Therefore, high-temperature incineration equipped with NOx scrubbers is the primary acceptable disposal method, aligning with .

Quantitative Data & Disposal Parameters

The following table summarizes the critical quantitative parameters required for the safe handling and disposal of this compound.

ParameterValue / ClassificationOperational Implication
Chemical Class Primary Amine / ImidazoleBasic, nucleophilic; requires acid neutralization.
Target pH for Aqueous Waste 6.0 - 8.0Prevents exothermic reactions in mixed waste streams.
Recommended Neutralizing Agent 1M Hydrochloric Acid (HCl)Forms a stable, water-soluble hydrochloride salt.
Incineration Requirement High-Temperature (>1000°C)Requires NOx scrubbers due to high nitrogen content.
Spill Neutralizer 5% Acetic AcidMildly neutralizes basic residues without over-acidifying.

Operational Handling & Experimental Workflow

Standard operating procedures must be followed to prevent exposure, in accordance with the [1].

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all operations inside a certified chemical fume hood to prevent inhalation of aerosolized particles.

  • PPE Application: Don appropriate personal protective equipment (nitrile gloves, safety goggles, flame-resistant lab coat).

  • Mass Transfer: Weigh the solid compound using a static-free spatula to prevent electrostatic dispersion of the powder.

  • Dissolution & Validation: Dissolve the compound in an appropriate organic solvent (e.g., dichloromethane or methanol).

    • Self-Validating Check: Verify complete dissolution by visual inspection against a dark background. If turbidity persists, sonicate for 5 minutes and re-inspect. A perfectly clear solution validates that the compound is fully solvated and ready for reaction.

Waste Segregation & Disposal Protocols

Proper waste segregation minimizes disposal costs and prevents dangerous cross-reactions, a core tenet of [2]. Follow these steps to process waste containing {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine.

Step-by-Step Disposal Methodology:

  • Identify the Waste Stream: Determine if the waste is an organic solvent mixture or an aqueous solution.

  • Aqueous Neutralization: If the waste is aqueous, the basicity of the amine and imidazole will result in a high pH (>9).

    • Self-Validating Check: Measure the initial pH using indicator paper. Slowly add 1M HCl dropwise while stirring until the pH reaches 6-8. Verify the final pH before transferring to the aqueous waste container. If the pH drops below 6, back-titrate with 0.1M NaOH until the target range is achieved.

  • Organic Segregation: For organic waste, determine if halogenated solvents (e.g., dichloromethane) were used. Segregate strictly into "Halogenated" or "Non-Halogenated" containers.

    • Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and can lead to the formation of toxic dioxins during improper incineration.

  • Labeling & Storage: Label the container with the full chemical name, concentration, and date. Store in a secondary containment tray away from strong oxidizers and acids.

    • Self-Validating Check: Inspect the secondary containment tray weekly for liquid accumulation. If the tray remains dry and intact, the storage integrity is validated.

  • Final Disposal: Coordinate with Environmental Health & Safety (EHS) for pickup. The waste must be routed to a high-temperature incinerator equipped with NOx scrubbers.

Spill Response Methodology

In the event of a spill, immediate and methodical action is required to contain the basic and nucleophilic hazards.

Step-by-Step Spill Response:

  • Evacuation & Ventilation: Evacuate personnel from the immediate area and ensure the fume hood is operating at maximum exhaust.

  • Solid Containment: For solid spills, lightly mist the powder with water to prevent aerosolization, then sweep into a solid waste container using a non-sparking brush.

  • Liquid Containment: For liquid spills, apply an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels or sawdust, as the basic amine can react exothermically.

  • Surface Neutralization: Neutralize the residual surface contamination with a dilute weak acid (e.g., 5% acetic acid), followed by a copious water wash.

    • Self-Validating Check: Swab the cleaned area with pH paper to confirm neutralization is complete (pH ~7). If the paper indicates basicity (blue/purple), reapply the weak acid and wash again until a neutral reading validates the decontamination.

Workflow Visualization

The following diagram illustrates the logical decision tree for segregating and disposing of waste containing this compound.

WasteWorkflow Start Generate Chemical Waste {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine CheckForm Determine Waste Stream: Organic or Aqueous? Start->CheckForm Organic Organic Solvent Mixture CheckForm->Organic Organic Aqueous Aqueous Waste (Basic pH) CheckForm->Aqueous Aqueous CheckHalogen Contains Halogenated Solvents? Organic->CheckHalogen Neutralize Neutralize to pH 6-8 (Use 1M HCl) Aqueous->Neutralize NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No Halogenated Halogenated Organic Waste CheckHalogen->Halogenated Yes AqueousWaste Aqueous Waste Container Neutralize->AqueousWaste Incineration High-Temperature Incineration (with NOx Scrubbers) NonHalogenated->Incineration Halogenated->Incineration AqueousWaste->Incineration Specialized Treatment

Waste segregation and disposal workflow for {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Hazardous Waste Regulations." United States Environmental Protection Agency. Available at:[Link]

A Comprehensive Guide to Personal Protective Equipment for Handling {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The core principle of this guide is to treat {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine as a potentially hazardous substance, warranting rigorous protective measures until its toxicological properties are fully elucidated.[4]

Hazard Assessment and Rationale for PPE Selection

Structurally, {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine is an aromatic amine with an imidazole moiety. Aromatic amines as a class of compounds are known to be readily absorbed through the skin and can be toxic.[1] Some are also suspected carcinogens.[1][2] Imidazole derivatives can cause skin and eye irritation.[5][6] Therefore, the recommended Personal Protective Equipment (PPE) is selected to mitigate these potential risks.

Summary of Potential Hazards:

Hazard TypePotential EffectRationale for Concern
Skin Contact Irritation, absorption of toxic substances.[7][5][6]Aromatic amines can be lipid-soluble and readily absorbed through the skin.[1]
Eye Contact Serious irritation or damage.[7][5][6]Direct contact with chemical dust or splashes can cause significant eye injury.
Inhalation Respiratory tract irritation. May be harmful if inhaled.[7]Fine powders or aerosols can be easily inhaled, leading to respiratory issues.
Ingestion May be harmful if swallowed.[7]Accidental ingestion can lead to systemic toxicity.
Long-term Exposure Potential for carcinogenicity and other chronic health effects.[1][2][8][9]Some aromatic amines are known or suspected carcinogens.[1][2]

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine.

Body PartRecommended PPESpecifications and Rationale
Hands Nitrile glovesDouble-gloving is recommended to provide an extra layer of protection against potential tears or punctures. Nitrile offers good resistance to a range of chemicals.
Eyes/Face Safety glasses with side shields or chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional barrier for the entire face.
Body Laboratory coatA fully buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) should be worn to protect the skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area.[7][5] A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol or dust generation.Engineering controls like a chemical fume hood are the primary line of defense. If not available or insufficient, respiratory protection is mandatory.

Step-by-Step PPE Protocols

Adherence to proper donning and doffing procedures is as critical as the selection of the PPE itself to prevent cross-contamination.

Donning (Putting On) PPE Workflow

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect PPE for damage Lab_Coat 2. Don Lab Coat Inspect_PPE->Lab_Coat Respirator 3. Don Respirator (if required) Lab_Coat->Respirator Goggles 4. Don Eye/Face Protection Respirator->Goggles Gloves 5. Don Gloves (over cuffs) Goggles->Gloves caption Figure 1: PPE Donning Sequence

Caption: Figure 1: Step-by-step workflow for correctly donning personal protective equipment.

Doffing (Removing) PPE Workflow

The primary goal during doffing is to avoid contact with the potentially contaminated outer surfaces of the PPE.

PPE_Doffing cluster_doffing Doffing Sequence Gloves 1. Remove Outer Gloves Lab_Coat 2. Remove Lab Coat Gloves->Lab_Coat Goggles 3. Remove Eye/Face Protection Lab_Coat->Goggles Respirator 4. Remove Respirator (if worn) Goggles->Respirator Inner_Gloves 5. Remove Inner Gloves Respirator->Inner_Gloves Wash_Hands 6. Wash Hands Thoroughly Inner_Gloves->Wash_Hands caption Figure 2: PPE Doffing Sequence

Caption: Figure 2: Step-by-step workflow for safely removing personal protective equipment.

Disposal Plan for Contaminated Materials

Proper disposal of contaminated materials is paramount to prevent environmental contamination and accidental exposure.

Operational Steps for Disposal:

  • Segregation: All disposable PPE (gloves, etc.) and any materials that have come into contact with {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine should be considered hazardous waste.

  • Containment: Place all contaminated solid waste into a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not pour chemical waste down the drain.

  • Labeling: All waste containers must be clearly labeled with the chemical name and a hazardous waste sticker according to your institution's and local regulations.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7][5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][5] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Inhalation Move the person to fresh air.[7][5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

In case of a spill, evacuate the area and prevent entry. Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[5] For large spills, contact your institution's EHS office immediately.

References

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Science.gov. (n.d.). carcinogenic aromatic amines: Topics by Science.gov. Retrieved from [Link]

  • NextSDS. (n.d.). [3-(propan-2-yl)phenyl]methanamine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). [3-(1H-imidazol-1-yl)phenyl]methanamine — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts. Retrieved from [Link]

  • MDPI. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1H-Imidazol-5-yl)methanamine. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[2-(propan-2-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). [1-(propan-2-yl)-1H-imidazol-4-yl]methanamine. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。